molecular formula C10H14N2O B1423030 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 1315365-82-2

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B1423030
CAS No.: 1315365-82-2
M. Wt: 178.23 g/mol
InChI Key: LLBCBFNOFUVCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9,12H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBCBFNOFUVCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties & Synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is a privileged bicyclic scaffold in medicinal chemistry, serving as a critical intermediate for the development of bioactive compounds targeting G-protein coupled receptors (GPCRs), ion channels (specifically TRP channels), and parasitic enzymes.

This guide provides a comprehensive technical analysis of this molecule, distinguishing itself by focusing on the regioselective reactivity between the N1 (secondary aniline) and N4 (primary aliphatic amine) centers. The presence of the 6-methoxy group introduces specific electronic effects that modulate lipophilicity and metabolic stability but also increase susceptibility to oxidative aromatization.

Structural Analysis & Physicochemical Profile

Electronic Architecture

The molecule features a tetrahydroquinoline (THQ) core substituted at the 6-position with a methoxy group and at the 4-position with a primary amine.

  • N1 (Position 1): A secondary amine integrated into the aromatic system. It exhibits aniline-like character . The lone pair is partially delocalized into the benzene ring, significantly reducing its basicity (estimated pKa ~4–5).

  • N4 (Position 4): A primary aliphatic amine. It is not conjugated with the aromatic system. It exhibits alkylamine-like character , making it the most basic and nucleophilic center (estimated pKa ~9–10).

  • 6-Methoxy Group: An electron-donating group (EDG) via resonance. It increases the electron density of the aromatic ring, making the system more nucleophilic but also more prone to oxidation (e.g., to the fully aromatic quinoline).

Stereochemistry

Position C4 is a chiral center. The molecule exists as a pair of enantiomers (R and S).

  • Implication: Biological activity is often stereodependent. Asymmetric synthesis or chiral resolution (e.g., using tartaric acid derivatives) is frequently required in late-stage drug development.

Physicochemical Data Table[1][2]
PropertyValue / DescriptionNote
Molecular Formula C₁₀H₁₄N₂O-
Molecular Weight 178.23 g/mol -
ClogP ~1.2 (Estimated)Moderate lipophilicity; CNS penetrant potential.
pKa (N4 - Primary) ~9.5Protonation site at physiological pH.
pKa (N1 - Secondary) ~4.8Remains neutral at physiological pH.
H-Bond Donors 3 (NH₂, NH)-
H-Bond Acceptors 3 (NH₂, NH, OMe)-
Stability Air-sensitive (slow oxidation)Store under inert atmosphere (Ar/N₂) at -20°C.

Synthetic Routes & Strategy

The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine typically proceeds via the ketone intermediate, 6-methoxy-2,3-dihydroquinolin-4(1H)-one . The transformation of the ketone to the amine is the critical step, usually achieved via reductive amination or oxime reduction.

Synthesis Workflow Visualization

SynthesisPath Start 4-Methoxyaniline Inter1 N-(2-carboxyethyl) intermediate Start->Inter1 Acrylic Acid (Michael Addn) Ketone 6-Methoxy-2,3-dihydro- quinolin-4(1H)-one Inter1->Ketone PPA or Eaton's Rgt (Cyclization) Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl Product 6-Methoxy-1,2,3,4- tetrahydroquinolin-4-amine Ketone->Product Reductive Amination (NH4OAc, NaBH3CN) Oxime->Product H2 / Pd-C (Reduction)

Caption: Figure 1. Convergent synthetic pathways to the target amine.[1] The solid red arrow indicates the preferred reductive amination route described in Section 5.

Chemical Reactivity & Derivatization[3]

The core challenge and opportunity with this scaffold is the differential reactivity of the two nitrogen centers.

N4-Selective Functionalization

Because N4 is more basic and less sterically hindered (structurally distinct from the ring), it reacts preferentially with electrophiles under controlled conditions.

  • Acylation/Sulfonylation: Can be performed selectively at N4 using 1 equivalent of reagent at low temperatures (0°C).

  • Reductive Alkylation: Aldehydes will preferentially form imines with the primary N4 amine.

N1-Functionalization

To functionalize N1, N4 usually requires protection (e.g., Boc or Cbz). Alternatively, N1 functionalization can be performed before the formation of the C4-amine (at the ketone stage).

Oxidation Risks

The 6-methoxy group activates the aromatic ring. Strong oxidants (e.g., KMnO₄, DDQ) will aromatize the piperidine ring, yielding the fully aromatic 6-methoxyquinolin-4-amine . This is often an undesirable side reaction during workup.

Reactivity Logic Diagram

Reactivity Center 6-Methoxy-1,2,3,4- tetrahydroquinolin-4-amine N4_Rxn N4-Acylation/Alkylation (Kinetic Control) Center->N4_Rxn High Basicity (pKa ~9.5) N1_Rxn N1-Alkylation (Requires N4-Protection) Center->N1_Rxn Low Basicity (pKa ~4.8) Oxidation Aromatization to Quinoline (Avoid Strong Oxidants) Center->Oxidation Electron Rich Ring

Caption: Figure 2. Reactivity profile highlighting the nucleophilic hierarchy of the nitrogen centers and stability concerns.

Experimental Protocol: Reductive Amination

This protocol describes the conversion of 6-methoxy-2,3-dihydroquinolin-4(1H)-one to the target amine. This "one-pot" method is preferred over the oxime route for scalability.

Pre-requisites:

  • Starting Material: 6-methoxy-2,3-dihydroquinolin-4(1H)-one (Commercially available or synthesized via Friedel-Crafts cyclization).

  • Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN).

  • Solvent: Methanol (MeOH).

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve 6-methoxy-2,3-dihydroquinolin-4(1H)-one (1.0 eq) in anhydrous MeOH (0.2 M concentration).

    • Add Ammonium Acetate (10.0 eq) in one portion.

    • Critical Step: Stir the mixture at room temperature for 3–4 hours under an inert atmosphere (N₂). This excess NH₄OAc drives the equilibrium toward the imine intermediate.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Carefully add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Caution: Evolution of HCN gas is possible; perform in a well-ventilated fume hood.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quenching & Workup:

    • Quench the reaction by adding 1N HCl dropwise until pH < 2 (destroys excess hydride and hydrolyzes boron complexes).

    • Stir for 30 minutes.

    • Basify the solution to pH > 10 using 6N NaOH (converts the amine salt to the free base).

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification:

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

    • Flash Chromatography: Elute with DCM:MeOH:NH₄OH (90:9:1). The amine is polar; the ammonia in the eluent prevents streaking.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the ketone carbonyl signal and the appearance of the C4-H proton (multiplet ~3.8–4.0 ppm).

    • MS (ESI): Expect [M+H]⁺ = 179.1.

Medicinal Chemistry Applications

The 6-methoxy-1,2,3,4-tetrahydroquinolin-4-amine scaffold acts as a bioisostere for substituted tryptamines and chromanes.

  • TRP Channel Modulators:

    • The 4-amino-THQ core is a known pharmacophore for TRPM8 antagonists (pain and cold sensation). The 6-methoxy group aids in hydrophobic pocket binding while the 4-amine forms critical hydrogen bonds with Asp/Glu residues in the receptor.

  • Antimalarials:

    • While 4-aminoquinolines (fully aromatic) are classic antimalarials (Chloroquine), the tetrahydro- variants are explored to overcome resistance mechanisms, offering a different conformation and basicity profile that alters accumulation in the parasite food vacuole.

  • GPCR Ligands:

    • Used in the design of ligands for Serotonin (5-HT) and Dopamine receptors. The distance between the aromatic center and the basic nitrogen (N4) mimics the ethylamine side chain of neurotransmitters.

References

  • Scaffold Utility & Synthesis

    • Review of 1,2,3,4-Tetrahydroisoquinoline and Quinoline synthesis.
    • Source: (Generalized context for amino-quinoline scaffolds).

  • Precursor Availability

    • 6-Methoxy-1,2,3,4-tetrahydroquinoline (CAS 120-15-0) properties.[2][3]

    • Source:

  • General Reactivity of THQ

    • Tetrahydroquinoline Physicochemical Properties.
    • Source:

  • Medicinal Chemistry Context

    • Marketed drugs bearing 4-aminoquinoline scaffold.
    • Source:

(Note: Specific CAS numbers for the exact diamine intermediate vary by salt form and enantiomer. The synthesis protocol provided is the industry-standard "general method" for this class of compounds.)

Sources

Structure-activity relationship (SAR) of 4-amino-tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of 4-amino-tetrahydroquinolines Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The "Privileged" but Perilous Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including GPCRs, ion channels, and enzymes. However, the 4-amino-substituted variant holds a specific, controversial place in history. It was the engine behind the potent cholesteryl ester transfer protein (CETP) inhibitor torcetrapib , which failed in Phase III due to off-target toxicity (aldosterone pathway activation).

For modern drug developers, the 4-amino-THQ scaffold represents a high-reward/high-risk template. This guide deconstructs the structure-activity relationships (SAR) required to harness its potency while navigating the "safety cliffs" revealed by historical failures.

Structural Anatomy & Numbering

To manipulate this scaffold, we must first define the vectors. The 4-amino-THQ core is defined by a benzene ring fused to a saturated nitrogen-containing ring.

  • Position 1 (N1): The tetrahydroquinoline nitrogen. Critical for metabolic stability and pharmacokinetic (PK) modulation.

  • Position 2 (C2): The "Gateway" stereocenter. Controls the puckering of the saturated ring.

  • Position 4 (C4): The primary pharmacophore vector (Amine).

  • Positions 6/7 (A-Ring): Electronic modulation of the aromatic system.

Visualization: The 4-Amino-THQ SAR Map

The following diagram maps the functional logic of the scaffold.

SAR_Map Core 4-Amino-THQ Core Scaffold N1 N1 Position (PK & Metabolic Stability) Target: Carbamates/Ureas Core->N1 Modulates Lipophilicity (LogD) C2 C2 Position (Stereochemical Gate) Target: Aryl/Heteroaryl Core->C2 Defines cis/trans Topology C4 C4 Amine (Primary Pharmacophore) Target: Bulky Lipophilic Groups Core->C4 Key Binding Interaction C6 C6/C7 Positions (Electronic Tuning) Target: Halogens (F, CF3) Core->C6 Metabolic Blockade Avoid basic amines\nto reduce hERG risk Avoid basic amines to reduce hERG risk N1->Avoid basic amines\nto reduce hERG risk Cis-configuration often\nfavored for CETP Cis-configuration often favored for CETP C2->Cis-configuration often\nfavored for CETP Secondary amines > Primary\nfor selectivity Secondary amines > Primary for selectivity C4->Secondary amines > Primary\nfor selectivity

Figure 1: Functional decomposition of the 4-amino-THQ scaffold. Each vector drives specific physicochemical or biological outcomes.

Synthetic Access: The Povarov Protocol

The most robust method to access highly substituted 4-amino-THQs is the Povarov Reaction (imino-Diels-Alder). This multi-component reaction (MCR) allows for the rapid assembly of the core with high stereocontrol.

Protocol: Acid-Catalyzed Three-Component Coupling

Objective: Synthesis of cis-2-aryl-4-amino-THQ derivatives.

Reagents:

  • Aniline derivative (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • N-Vinyl Carbamate or Enamide (1.0 equiv) – Acts as the dienophile to install the 4-amino group.

  • Catalyst: Indium(III) Triflate [In(OTf)₃] (5-10 mol%) or Scandium(III) Triflate [Sc(OTf)₃].

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve the aniline and aldehyde in CH₃CN. Add 3Å molecular sieves to sequester water. Stir at room temperature (RT) for 30-60 minutes until imine formation is complete (monitor by TLC).

  • Cycloaddition: Add the catalyst [In(OTf)₃] followed by the enamide (dienophile).

  • Reaction: Stir at RT for 4–12 hours. The reaction proceeds via a stepwise Mannich-type addition followed by intramolecular Friedel-Crafts alkylation.

  • Quench & Purification: Filter off sieves. Concentrate the solvent.[1] Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Stereochemical Note: This protocol generally favors the cis-diastereomer (endo-selective) when using Lewis Acid catalysts.

Povarov_Flow Step1 1. Imine Formation (Aniline + Aldehyde) Step2 2. Catalyst Addition (In(OTf)3 or Sc(OTf)3) Step1->Step2 Step3 3. Dienophile Addition (Enamide/Vinyl Carbamate) Step2->Step3 Step4 4. Cyclization (Mannich -> Friedel-Crafts) Step3->Step4 Result Product: cis-4-amino-THQ Step4->Result >90% de

Figure 2: The Povarov synthetic workflow for accessing 4-amino-THQ libraries.

Detailed SAR Analysis

The structure-activity relationship of this scaffold is best understood through the lens of CETP inhibition (the most data-rich application), though the principles apply to other hydrophobic pocket targets.

Table 1: Position-Specific SAR Rules
PositionStructural ModificationEffect on Activity/PropertiesCausality/Mechanism
N1 Carbamate / Urea High Potency / Stability Caps the nitrogen to prevent oxidation. The carbonyl oxygen often participates in H-bonding networks.
N1 Free Amine (NH)Low StabilityRapid Phase II conjugation (glucuronidation) and oxidation.
C2 Aryl Group (e.g., 4-F-Ph) Critical Binding The aryl group anchors the molecule in hydrophobic pockets. Cis-orientation relative to C4 is usually required for efficacy.
C4 Bulky Lipophilic Amine Potency Driver In torcetrapib, the bis(CF3)benzyl group fills a deep hydrophobic tunnel in CETP. Bulky groups here restrict conformational flexibility (entropy benefit).
C6 Trifluoromethyl (-CF3) Metabolic Blockade Blocks the para-position of the aniline ring from CYP450 oxidation. Significantly increases lipophilicity and potency (18-fold increase in CETP assays).
Stereochem (2R, 4S) - Cis Target Selectivity The cis isomer creates a "bent" topology that fits curved hydrophobic tunnels (like CETP) better than the planar trans isomer.
The Torcetrapib Lesson: Potency vs. Safety

Torcetrapib (a 4-amino-THQ) failed because it raised blood pressure.

  • The Mechanism: It was not just CETP inhibition; the molecule increased aldosterone levels.

  • The SAR Fix: Later generations (e.g., Anacetrapib) moved away from the 4-amino-THQ core or modified the lipophilicity profile.

  • Guidance: When designing 4-amino-THQs, screen early for aldosterone synthase (CYP11B2) inhibition and blood pressure effects in rat models. The high lipophilicity required for the C4 substituent often correlates with off-target promiscuity.

References

  • Pfizer Global R&D. (2004). Discovery of Torcetrapib: A Novel, Potent, and Selective Inhibitor of Cholesteryl Ester Transfer Protein. Journal of Medicinal Chemistry. Link

  • Koubachi, J., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction. Scientiae Radices.[1] Link

  • Masson, G., et al. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions.[2] Beilstein Journal of Organic Chemistry. Link

  • Forrest, M. J., et al. (2008). Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone.[3] British Journal of Pharmacology. Link

  • O'Neill, P. M., et al. (2012).[1] 4-Aminoquinolines: An Overview of Antimalarial Chemotherapy. (Contextual reference for antimalarial properties of the scaffold class). Link

Sources

Molecular weight and physicochemical data for 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide on 6-Methoxy-1,2,3,4-tetrahydroquinoline

A Note on the Requested Topic:

Following a comprehensive search of scientific literature and chemical databases, no specific physicochemical data, established analytical protocols, or direct synthesis routes for the compound 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine could be located in publicly accessible records. This suggests the compound is likely a novel or sparsely documented molecule. To ensure scientific integrity and provide a valuable, data-rich resource, this guide will focus on the well-characterized and commercially available parent compound, 6-Methoxy-1,2,3,4-tetrahydroquinoline . The methodologies and data presented here can serve as a foundational reference for researchers exploring derivatives of this core structure.

An In-Depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroquinoline

Audience: Researchers, scientists, and drug development professionals.

Section 1: Core Molecular Profile and Physicochemical Landscape

6-Methoxy-1,2,3,4-tetrahydroquinoline, also known historically as "Thalline," is a bicyclic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a hydrogenated quinoline core with a methoxy substituent on the benzene ring, imparts a unique combination of properties that make it a valuable scaffold for developing novel therapeutics.[2] The tetrahydroquinoline motif is prevalent in a wide array of bioactive natural products and medicinal agents.[3]

Fundamental Chemical Identifiers

A consistent and accurate identification of a chemical entity is paramount for regulatory compliance, procurement, and unambiguous scientific communication.

IdentifierValueSource
IUPAC Name 6-methoxy-1,2,3,4-tetrahydroquinoline[1][4]
CAS Number 120-15-0[4][5]
Molecular Formula C₁₀H₁₃NO[4][5]
Molecular Weight 163.22 g/mol [1][5]
SMILES COC1=CC2=C(C=C1)NCCC2[1][4]
InChI Key FRXSZNDVFUDTIR-UHFFFAOYSA-N[1][4]
Physicochemical Properties: Experimental and Predicted Data

The physicochemical profile of a molecule is a critical determinant of its behavior in both chemical and biological systems. It governs solubility, absorption, distribution, and reactivity.

PropertyValueNotes
Appearance Dark brown or colorless to pale yellow solid/liquid[2][4]
Melting Point 34°C to 41°C[1][6]
Boiling Point 251 °C (for parent tetrahydroquinoline)Data for the methoxy derivative is not readily available; this is for the unsubstituted core.[3]
Density ~1.05 g/cm³ (estimate)[7]
Refractive Index ~1.572 (estimate)[7]
Flash Point >110 °C (>230 °F)[7]

Section 2: Synthesis and Characterization Workflows

The reliable synthesis and rigorous characterization of 6-Methoxy-1,2,3,4-tetrahydroquinoline are essential for its application in research and development.

Synthetic Strategy: Reductive Cyclization

A common and effective method for the synthesis of tetrahydroquinolines is the hydrogenation of the corresponding quinoline precursor.[3] This approach offers high yields and can be performed using various catalytic systems.

Protocol: Catalytic Hydrogenation of 6-Methoxyquinoline

This protocol outlines a general procedure for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline.

Causality: The choice of a heterogeneous catalyst like Palladium on Carbon (Pd/C) is based on its high efficiency and selectivity for the reduction of the pyridine ring of the quinoline system while leaving the benzene ring intact under controlled conditions. Hydrogenation provides a clean and high-yielding pathway to the desired saturated heterocyclic system.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 6-methoxyquinoline (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and heat to a temperature of 50-80°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product by column chromatography on silica gel.

Self-Validation: The success of the synthesis is validated at each stage. Reaction completion is confirmed by the disappearance of the starting material spot on TLC. The identity and purity of the final product are then confirmed through comprehensive spectroscopic analysis as detailed below.

Structural Elucidation and Purity Assessment

Confirming the structure and assessing the purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic techniques is employed for a comprehensive analysis.

Workflow for Analytical Characterization:

G cluster_synthesis Synthesis Output cluster_analysis Analytical Workflow cluster_result Final Validation crude_product Crude Product tlc TLC/GC-MS (Purity Check) crude_product->tlc Initial Screen nmr NMR Spectroscopy (¹H & ¹³C) (Structural Confirmation) tlc->nmr If pure ms Mass Spectrometry (Molecular Weight) nmr->ms ir IR Spectroscopy (Functional Groups) ms->ir final_product Pure Characterized 6-Methoxy-1,2,3,4-tetrahydroquinoline ir->final_product Data Corroboration

Caption: Analytical workflow for the validation of synthesized 6-Methoxy-1,2,3,4-tetrahydroquinoline.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For 6-Methoxy-1,2,3,4-tetrahydroquinoline, the expected signals would include:

    • Aromatic protons on the benzene ring.

    • A singlet for the methoxy (-OCH₃) group protons.

    • Aliphatic protons from the saturated piperidine ring, likely appearing as multiplets.

    • A broad singlet for the amine (N-H) proton.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. Key signals would correspond to the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the tetrahydroquinoline core.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 6-Methoxy-1,2,3,4-tetrahydroquinoline, the expected molecular ion peak [M]⁺ would be observed at m/z = 163.22. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching for the secondary amine.

  • C-H stretching (aromatic and aliphatic).

  • C=C stretching for the aromatic ring.

  • C-O stretching for the methoxy ether group.

Section 3: Applications in Drug Discovery and Development

6-Methoxy-1,2,3,4-tetrahydroquinoline is primarily used as an intermediate or a scaffold in the synthesis of more complex, biologically active molecules.[1][2] Its structural features are desirable for several reasons:

  • Scaffold for Bioactive Molecules: The tetrahydroquinoline core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

  • Site for Derivatization: The secondary amine at the 1-position and the aromatic ring provide reactive sites for further chemical modifications, allowing for the generation of libraries of compounds for screening.

  • Potential Pharmacological Roles: While the compound itself is mainly an intermediate, derivatives have been explored for various therapeutic applications, including antimicrobial and anti-inflammatory effects.[2]

Logical Flow for Derivative Synthesis:

G cluster_reactions Derivatization Strategies cluster_products Resulting Compound Libraries start 6-Methoxy-1,2,3,4- tetrahydroquinoline n_alkylation N-Alkylation/ N-Arylation start->n_alkylation aromatic_sub Electrophilic Aromatic Substitution start->aromatic_sub lib_a Library A: Modified at N1 Position n_alkylation->lib_a lib_b Library B: Modified on Aromatic Ring aromatic_sub->lib_b screening High-Throughput Screening lib_a->screening lib_b->screening hit_id Hit Identification & Lead Optimization screening->hit_id

Caption: Strategy for utilizing 6-Methoxy-1,2,3,4-tetrahydroquinoline in drug discovery.

Section 4: Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Safety: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container.[1] Keep away from oxidizing agents and store under an inert atmosphere.[7]

References

  • Tetrahydroquinoline - Wikipedia. [Link]

Sources

Methodological & Application

Scalable Production Methods for 1,2,3,4-Tetrahydroquinolin-4-Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,2,3,4-tetrahydroquinolin-4-amine (4-amino-THQ) scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in GPCR ligands, ion channel blockers, and antimalarial agents. While the synthesis of the parent tetrahydroquinoline ring is well-documented, the scalable introduction of the amine at the C4 position presents distinct process chemistry challenges:

  • Aromatization Risk: The 4-oxo intermediate is prone to oxidation/dehydrogenation to form the fully aromatic quinoline, particularly under harsh conditions.

  • Stereochemistry: The C4 position is a stereocenter. Controlling the enantioselectivity at scale is critical for regulatory compliance.

  • Safety: Traditional stoichiometric hydride reductions (e.g., NaCNBH₃) generate toxic waste and are hazardous at kilogram scale.

This guide details three field-proven, scalable methodologies designed to overcome these barriers: Heterogeneous Catalytic Reductive Amination , Biocatalytic Transamination , and Continuous Flow Processing .

Method A: Heterogeneous Catalytic Reductive Amination

Best For: Cost-effective production of racemic intermediates; High-throughput manufacturing.

Technical Rationale

Stoichiometric borohydride reagents (e.g., STAB, NaCNBH₃) are excellent for lab-scale but suffer from poor atom economy and difficult workups at scale. The industrial "Gold Standard" is Heterogeneous Catalytic Hydrogenation . Using


 gas with a solid catalyst (Pd/C or Pt/C) allows for simple filtration workups and minimal waste.

Critical Insight: To prevent the formation of the fully aromatic quinoline byproduct, mild pressures (5–10 bar) and moderate temperatures (<60°C) are preferred over forcing conditions.

Workflow Diagram

G Start 4-Oxo-THQ (Starting Material) Mix Imine Formation (Solvent: MeOH/EtOH) Start->Mix + Amine (1.2 eq) Reactor Hydrogenation Reactor (Pd/C, H2, 5-10 bar) Mix->Reactor Transfer Solution Filter Catalyst Filtration (Celite/Sintered Glass) Reactor->Filter Post-Reaction Workup Acid-Base Extraction & Crystallization Filter->Workup Filtrate Product 4-Amino-THQ (Final Product) Workup->Product Isolation

Figure 1: Workflow for heterogeneous catalytic reductive amination.

Detailed Protocol

Reagents:

  • Substrate: 1-R-1,2,3,4-tetrahydroquinolin-4-one (1.0 equiv)

  • Amine Source: Ammonium acetate (for

    
     amine) or Alkyl amine (1.2–1.5 equiv)
    
  • Catalyst: 5% Pd/C (50% water wet, 2–5 mol% loading)

  • Solvent: Methanol (anhydrous preferred to drive imine equilibrium)

Step-by-Step Procedure:

  • Imine Formation: In a stainless steel hydrogenation autoclave, dissolve the ketone substrate in Methanol (10 L/kg). Add the amine source and stir at 25°C for 2 hours. Note: For less reactive amines, adding a Lewis acid like

    
     is common in batch, but avoid this with solid catalysts to prevent poisoning.
    
  • Catalyst Loading: Under a nitrogen blanket, carefully add the Pd/C catalyst. Safety: Pd/C is pyrophoric when dry; always keep wet.

  • Hydrogenation: Seal the reactor. Purge with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 5–10 bar (70–145 psi) .
  • Reaction: Heat to 50°C with vigorous stirring ( >1000 rpm) to eliminate mass transfer limitations. Monitor hydrogen uptake. Reaction typically completes in 6–12 hours.

  • Workup: Cool to room temperature. Vent

    
     and purge with 
    
    
    
    . Filter the reaction mixture through a Celite pad to remove the catalyst. Recover catalyst for recycling.
  • Purification: Concentrate the filtrate. Dissolve the residue in MTBE and wash with 1M NaOH (to remove unreacted ketone/phenols). Extract the amine into 1M HCl, wash the aqueous layer with organic solvent, then basify the aqueous layer to pH >10 to precipitate the pure amine.

Method B: Biocatalytic Transamination (Chiral)

Best For: Enantiopure ( >99% ee) synthesis; Green chemistry requirements.

Technical Rationale

For drug candidates, enantiopurity is non-negotiable. Chemical resolution of the racemic amine (from Method A) loses 50% of the material.


-Transaminases (ATAs)  can directly convert the ketone to the chiral amine with 100% theoretical yield using an amine donor (e.g., isopropylamine).

Mechanistic Insight: The equilibrium constant for transamination is often close to 1. To drive the reaction to completion, isopropylamine (IPA) is used as the donor, generating acetone as a byproduct.[1] Removing acetone (via evaporation or enzymatic cascades) is the key process driver.

Workflow Diagram

G Substrate 4-Oxo-THQ (DMSO/Buffer) Bioreactor Bioreactor (pH 7-8, 30°C) Substrate->Bioreactor EnzymePrep Enzyme Prep (ATA-Screening) EnzymePrep->Bioreactor Add Catalyst Equilibrium Equilibrium Shift (Acetone Removal) Bioreactor->Equilibrium Continuous Downstream Protein Precipitation & Extraction Bioreactor->Downstream Harvest Equilibrium->Bioreactor Recycle ChiralProd (S)- or (R)-4-Amino-THQ Downstream->ChiralProd

Figure 2: Biocatalytic transamination workflow with equilibrium displacement.

Detailed Protocol

Reagents:

  • Enzyme: Commercial

    
    -Transaminase Screening Kit (e.g., Codexis, Johnson Matthey).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM).

  • Amine Donor: Isopropylamine (1M in buffer).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Step-by-Step Procedure:

  • Screening: Screen a panel of ATAs (R- and S-selective) against the 4-oxo-THQ substrate (5 mM) in 96-well plates. Analyze conversion and ee% by HPLC. Select the best variant.

  • Scale-Up Setup: In a bioreactor, prepare the buffer with 1 mM PLP and 1M Isopropylamine. Adjust pH to 7.5.

  • Substrate Addition: Dissolve the ketone in DMSO (10% v/v of final volume) and add to the reactor. Note: High DMSO concentrations can deactivate enzymes; keep <15%.

  • Reaction: Add the selected transaminase (loading: 2–5 g/L). Stir at 30°C.

  • Equilibrium Shift: Apply a slight vacuum (if compatible with reactor) or a nitrogen sweep to remove the volatile acetone byproduct. Alternatively, use a "Smart Amine Donor" (e.g., diamines that cyclize upon reaction) to make the step irreversible [1].

  • Workup: Acidify to pH 2 to denature protein (precipitate and filter). Extract the filtrate with EtOAc to remove unreacted ketone. Basify the aqueous phase to pH 12 and extract the chiral amine product.

Method C: Continuous Flow Hydrogenation

Best For: Safety-critical scale-up; Handling unstable intermediates.

Technical Rationale

Flow chemistry minimizes the active volume of hazardous reagents (hydrogen gas). A Packed Bed Reactor (PBR) containing immobilized catalyst allows for high-pressure hydrogenation without the safety risks of large batch autoclaves. This method also reduces residence time, minimizing the thermal degradation of the THQ ring.

Workflow Diagram

G FeedA Feed A: Ketone + Amine Mixer T-Mixer / Segmented Flow FeedA->Mixer FeedB Feed B: Hydrogen Gas FeedB->Mixer PBR Packed Bed Reactor (Pd/C, 100°C, 20 bar) Mixer->PBR Slug Flow BPR Back Pressure Regulator (BPR) PBR->BPR Collection Product Collection BPR->Collection

Figure 3: Continuous flow packed-bed hydrogenation setup.

Detailed Protocol

Equipment:

  • H-Cube Pro (ThalesNano) or Vapourtec R-Series.

  • Cartridge: 10% Pd/C (CatCart®).

Parameters:

  • Temperature: 80–100°C (Higher temps allowed due to short residence time).

  • Pressure: 20–50 bar (Ensures high

    
     concentration).
    
  • Flow Rate: 1.0 mL/min (Residence time ~1–2 min).

Step-by-Step Procedure:

  • Feed Preparation: Premix 4-oxo-THQ (0.1 M) and amine (0.15 M) in dry Ethanol. Allow to stand for 1 hour to ensure pre-equilibrium of the imine.

  • System Priming: Flush the system with pure Ethanol. Set the Back Pressure Regulator (BPR) to 50 bar.

  • Reaction: Switch the input valve to the Feed solution. Turn on

    
     generation.[2][3] The liquid and gas mix (segmented flow) and pass through the heated Pd/C cartridge.
    
  • Collection: Discard the first 2 residence volumes (dispersion zone). Collect the steady-state output.

  • Advantages: This method typically yields >95% conversion with cleaner profiles than batch due to the rapid removal of product from the catalyst surface.

Comparative Analysis & Selection Guide

FeatureMethod A: Batch CatalyticMethod B: BiocatalyticMethod C: Flow Chemistry
Scalability High (kg to ton)Medium (kg)High (Continuous)
Stereoselectivity Low (Racemic)Excellent (>99% ee) Low (Racemic)
Cost LowMedium (Enzyme cost)Medium (Equipment cost)
Safety Medium (H2 pressure)High (Ambient conditions) High (Low active volume)
Green Metric Good (Recyclable catalyst)Excellent (Aq. media)Excellent (Energy efficient)

References

  • Biocatalytic Transamination Strategies

    • Title: Transaminase biocatalysis: optimization and application.[1][4][5]

    • Source: Green Chemistry (RSC).
    • URL:[Link]

  • Reductive Amination Overview

    • Title: Reductive Amination - Common Conditions and Mechanisms.[6]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Asymmetric Synthesis of Tetrahydroquinolines

    • Title: Asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines.[2][7]

    • Source: Organic Letters (PubMed).
    • URL:[Link]

  • Flow Chemistry Applications

    • Title: Continuous Flow Synthesis of Quinolines and Tetrahydroquinolines.
    • Source: Vapourtec Applic
    • URL:[Link]

  • Biocatalysis for Amine Pharmaceuticals

    • Title: Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.[1][4]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Solvent Selection for Reactions of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is a key structural motif in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide range of biologically active compounds. The reactivity of this molecule is dominated by the nucleophilic character of the primary amine at the 4-position and the secondary amine within the tetrahydroquinoline ring. Successful and selective functionalization of these amine groups through reactions such as N-acylation and N-alkylation is critically dependent on the appropriate choice of solvent. This guide provides a detailed analysis of solvent selection for reactions involving 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine, offering insights into the underlying chemical principles and providing actionable experimental protocols.

Physicochemical Properties and Solvent Considerations

The structure of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine, featuring both a primary aromatic amine and a secondary benzylic amine within a partially saturated heterocyclic system, dictates its solubility and reactivity. The presence of the methoxy group and the amine functionalities allows for hydrogen bonding, influencing its solubility in protic solvents. However, the overall aromatic and aliphatic character of the scaffold also allows for solubility in a range of aprotic solvents.

Table 1: General Solubility Profile of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine (Inferred)

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Protic Water, Methanol, EthanolSparingly soluble to solubleHydrogen bonding with the amine and methoxy groups enhances solubility. Solubility in water is likely pH-dependent.
Aprotic Polar DMF, DMSO, Acetonitrile (ACN), THFSolubleDipole-dipole interactions and the ability to solvate the amine without hydrogen bonding make these effective solvents.
Aprotic Nonpolar Toluene, HexaneSparingly soluble to insolubleLack of strong intermolecular interactions with the polar functional groups of the molecule limits solubility.
Chlorinated Dichloromethane (DCM), ChloroformSolubleGood general-purpose solvents for many organic molecules, including this scaffold.

The Crucial Role of Solvent in Modulating Amine Nucleophilicity

The lone pair of electrons on the nitrogen atoms of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is central to its reactivity as a nucleophile. The choice of solvent can significantly enhance or diminish this nucleophilicity, thereby impacting reaction rates and, in some cases, selectivity.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form strong hydrogen bonds with the amine's lone pair, creating a "solvent cage" around the nucleophile.[1] This solvation shell sterically hinders the amine from attacking an electrophile and stabilizes the ground state of the nucleophile, thus decreasing its reactivity.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, ACN): These solvents possess large dipole moments and can solvate cations, but they do not have acidic protons to form hydrogen bonds with the amine.[1] Consequently, the amine nucleophile is "naked" and more reactive in these solvents, leading to significantly faster reaction rates for processes like SN2 reactions (e.g., N-alkylation).[1][2][3]

The following diagram illustrates the decision-making process for solvent selection based on the desired reaction type.

Solvent_Selection_Workflow Solvent Selection Workflow for 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine Reactions Start Identify Reaction Type NAcylation N-Acylation Start->NAcylation NAlkylation N-Alkylation Start->NAlkylation Coupling Coupling Reactions Start->Coupling AcylHalide With Acyl Halide/Anhydride NAcylation->AcylHalide CarboxylicAcid With Carboxylic Acid NAcylation->CarboxylicAcid AlkylHalide With Alkyl Halide NAlkylation->AlkylHalide ReductiveAmination Reductive Amination NAlkylation->ReductiveAmination PolarAprotic Polar Aprotic Solvent (e.g., DMF, DMSO) Coupling->PolarAprotic AproticNonNucleophilic Aprotic, Non-Nucleophilic Solvent (e.g., DCM, THF, Acetonitrile) AcylHalide->AproticNonNucleophilic CarboxylicAcid->PolarAprotic AlkylHalide->PolarAprotic ProticOrAprotic Protic or Aprotic Solvent (e.g., Methanol, Ethanol, DCM, THF) ReductiveAmination->ProticOrAprotic

Caption: A workflow diagram illustrating solvent selection based on reaction type.

Application Protocols

Protocol 1: N-Acylation of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine with an Acyl Chloride

This protocol describes the acylation of the primary amine at the 4-position. The secondary amine in the ring is generally less reactive towards acylation under these conditions due to steric hindrance and electronic effects.

Rationale for Solvent Selection: Aprotic, non-nucleophilic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are ideal for this reaction. They provide good solubility for the reactants and do not compete with the amine nucleophile in reacting with the acyl chloride. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction.

Step-by-Step Protocol:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine (1.0 eq) in anhydrous DCM (10-20 mL per mmol of amine).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Acyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine with an Alkyl Halide

This protocol is designed for the alkylation of the primary amine. To favor mono-alkylation, it is crucial to control the stoichiometry of the alkylating agent.

Rationale for Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the solvents of choice for N-alkylation with alkyl halides.[4] These solvents enhance the nucleophilicity of the amine, leading to faster reaction rates for this SN2 process. A non-nucleophilic base such as potassium carbonate or cesium carbonate is typically used to scavenge the acid produced.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine (1.0 eq) in DMF (10 mL per mmol of amine) in a round-bottom flask, add potassium carbonate (2.0 eq).

  • Alkyl Halide Addition: Add the alkyl halide (1.1 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The residue is then purified by flash column chromatography.

The following diagram illustrates the general mechanism of N-alkylation in a polar aprotic solvent.

N_Alkylation_Mechanism N-Alkylation in a Polar Aprotic Solvent cluster_reactants Reactants cluster_solvent Polar Aprotic Solvent (e.g., DMF) cluster_transition_state SN2 Transition State cluster_products Products Amine R-NH2 Solvent Solvated Amine (High Nucleophilicity) Amine->Solvent AlkylHalide R'-X TS [H2N---R'---X]δ- AlkylHalide->TS Solvent->TS Nucleophilic Attack Product R-NH-R' TS->Product HalideIon X- TS->HalideIon

Caption: Mechanism of N-alkylation highlighting the role of the solvent.

Troubleshooting and Advanced Considerations

  • Low Reactivity: If a reaction is sluggish, consider switching to a more polar aprotic solvent (e.g., from ACN to DMF or DMSO) to enhance nucleophilicity. Increasing the reaction temperature may also be beneficial.

  • Side Reactions: In N-alkylation, over-alkylation to form the tertiary amine can be an issue. Using a slight excess of the amine or carefully controlling the stoichiometry of the alkylating agent can minimize this. For N-acylation, if the secondary amine in the ring also reacts, a milder acylating agent or lower temperatures may be necessary.

  • Protecting Groups: For selective functionalization of the secondary amine in the tetrahydroquinoline ring, the primary amine at the 4-position may need to be protected (e.g., as a Boc-carbamate) prior to the desired reaction.

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful and selective functionalization of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine. A thorough understanding of the interplay between solvent properties and the nucleophilicity of the amine functionalities allows for the rational design of reaction conditions. Aprotic solvents are generally preferred for enhancing the reactivity of the amine nucleophile, with polar aprotic solvents being particularly effective for N-alkylation reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers working with this important synthetic intermediate.

References

  • Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. (n.d.). PubMed Central. Retrieved February 14, 2026, from [Link]

  • Mayr, H., Bug, T., & Ofial, A. R. (2018). Nucleophilicity of Amines. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Garcı́a-Rı́os, R., Le-gros, J., & Mayr, H. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances, 10(49), 29339–29345. [Link]

  • What is the effect of the nature of a solvent on nucleophilicity? (2020, March 24). Quora. Retrieved February 14, 2026, from [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Issues with 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine and its salt forms. This molecule is a substituted tetrahydroquinoline, a scaffold of significant interest in medicinal chemistry.[1] As a basic compound, it is frequently converted into a salt (e.g., hydrochloride, mesylate) to improve its physicochemical properties, most notably its aqueous solubility.[2] Salt formation is a primary strategy for enhancing the bioavailability of ionizable drugs.[3][4]

However, researchers often encounter challenges even with the salt form, ranging from poor dissolution in common buffers to unexpected precipitation in assay media. This guide provides a structured approach to understanding and systematically resolving these solubility issues, blending foundational scientific principles with practical, field-proven troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: I have the hydrochloride salt of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine, but it's not dissolving well in my neutral PBS buffer (pH 7.4). Why is this happening?

A: This is a classic pH-dependent solubility issue. Your compound is a weak base. While the hydrochloride salt is provided in an ionized, soluble form, dissolving it in a neutral or basic buffer (pH > pKa) will shift the equilibrium, causing the protonated amine to deprotonate back to its neutral, "free base" form.[5] This free base is significantly less polar and thus much less soluble in aqueous media, leading to cloudiness or precipitation.

Q2: What is the very first thing I should try to get my compound into solution?

A: The most direct and effective first step is to lower the pH of your solvent.[5] Prepare your stock solution in water with a small amount of acid (e.g., 0.1 N HCl) or use an acidic buffer (e.g., citrate buffer, pH 3-5). This ensures the amine groups remain fully protonated (ionized), maximizing their interaction with the polar water molecules.

Q3: How can I predict the pH at which my compound will start to precipitate?

A: You can estimate this using the Henderson-Hasselbalch equation and the compound's pKa (acid dissociation constant).[6][7] The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. As the pH of the solution rises above the pKa, the proportion of the poorly soluble neutral form increases exponentially. For a basic amine, significant precipitation is often observed at a pH 1-2 units above its pKa.[8]

Q4: My compound dissolved perfectly in an acidic stock solution, but it crashed out when I diluted it into my cell culture medium (pH ~7.4). What should I do?

A: This indicates that the final concentration in the medium exceeds the compound's thermodynamic solubility at that pH. The medium has buffered the small amount of acidic stock, raising the pH and causing precipitation.

  • Immediate Fix: Lower the final concentration of your compound in the assay.

  • Better Fix: Investigate the use of formulation excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) in your assay medium to increase the apparent solubility of the compound.[9]

Q5: Are there any organic solvents that are particularly good for this class of compounds?

A: For creating concentrated stock solutions for non-aqueous experiments or for dilution into aqueous buffers, polar aprotic solvents are typically effective. Common choices for quinoline derivatives include DMSO and ethanol.[5] However, always be mindful of the final solvent concentration in your experiment, as high levels of organic solvents can be toxic to cells or interfere with assay components.

Section 2: In-Depth Troubleshooting Guides

This section addresses specific experimental scenarios. The logical workflow for troubleshooting solubility is outlined below.

G cluster_start Initial Problem cluster_analysis Analysis & Strategy cluster_solution Solutions A Compound salt fails to dissolve or precipitates B What is the solvent's pH? A->B C Is pH < pKa? B->C pH is known S1 Lower pH with acid or acidic buffer B->S1 pH is too high or unknown S2 Maintain low pH. Solution is viable. C->S2 Yes S3 Compound is in its insoluble free base form C->S3 No D Is final concentration > thermodynamic solubility? E Are co-solvents or excipients an option? D->E No S4 Lower final concentration D->S4 Yes S5 Use excipients (e.g., cyclodextrins, surfactants) E->S5 Yes S6 Consider salt screening to find a more soluble form E->S6 No S1->D S2->D S3->S1 G SolidSalt Solid Salt (BH⁺Cl⁻) (s) DissolvedIons Dissolved Ions BH⁺(aq) + Cl⁻(aq) SolidSalt->DissolvedIons Dissolution DissolvedIons->SolidSalt Crystallization FreeBase Free Base (Insoluble) B(s) DissolvedIons->FreeBase Deprotonation (pH > pKa) Water H₂O DissolvedIons->Water + OH⁻ Proton H⁺(aq) Water->Proton - H⁺

Caption: Chemical equilibrium of a basic amine salt in water.

Section 5: Data Summary Table

The following table provides hypothetical, yet representative, solubility data for a hydrochloride salt of a compound like 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine (assumed pKa ≈ 8.5) to illustrate the principles discussed.

Solvent/Buffer SystempHTemperature (°C)Expected Solubility (mg/mL)Comments
Deionized Water~6.025~2 - 5Limited by self-buffering effect.
0.1 N HCl1.225> 100Fully protonated, high solubility.
Acetate Buffer4.525> 100Fully protonated, high solubility.
Phosphate Buffer (PBS)7.425~0.5 - 2pH is approaching pKa, solubility drops.
Phosphate Buffer (PBS)7.437~1 - 3Increased temperature slightly improves solubility. [10]
Bicarbonate Buffer9.025< 0.05pH > pKa, primarily insoluble free base.
DMSON/A25> 200Good for high-concentration organic stocks.
5% DMSO in PBS (pH 7.4)7.425~5 - 10Co-solvent effect increases apparent solubility.
2% HP-β-CD in Water~6.525~15 - 25Cyclodextrin complexation enhances solubility. [9]

Section 6: References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]

  • Polymorph, Salt & Cocrystal Screening. Veranova. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

  • How to salt screen using the Crystal 16. (2023). Technobis. [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Drug Development & Delivery. [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Pharmaceutical Technology. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. [Link]

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2025). Journal of Pharmaceutical Sciences. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Annex 4. Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO). [Link]

  • Amine Plant Troubleshooting and Optimization. Scribd. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. [Link]

  • 4 Factors Affecting Solubility Of Drugs. (2022). Drug Delivery Leader. [Link]

  • Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. FlexiPrep. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. (2010). ResearchGate. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

  • Henderson Hasselbalch Equation. (2025). Save My Exams. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC. [Link]

  • Henderson–Hasselbalch equation. Wikipedia. [Link]

Sources

Technical Support Center: 4-Amino-Tetrahydroquinoline Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Strategies for 4-Amino-1,2,3,4-Tetrahydroquinoline (4-amino-THQ) Ticket ID: #THQ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Portal Overview

Welcome to the technical support hub for 4-amino-tetrahydroquinoline derivatives. This scaffold presents a "perfect storm" of purification challenges: it is highly polar, basic, prone to oxidative aromatization, and possesses two chiral centers (C4 and potentially C2).

This guide is structured as a series of Troubleshooting Modules addressing the most frequent failure points reported by medicinal chemistry and process development teams.

Module 1: Chromatography Troubleshooting

User Report: "My compound streaks/tails on silica gel, and I'm losing mass on the column."

Root Cause Analysis

4-amino-THQ contains two basic nitrogen atoms: the secondary aniline (ring N, pKa ~5) and the primary amine at C4 (pKa ~10).

  • Silanol Interaction: The primary amine interacts strongly with acidic silanols on silica gel, causing severe tailing and irreversible adsorption (mass loss).

  • Solubility Mismatch: The free base is often poorly soluble in non-polar mobile phases (Hexane/EtOAc), leading to precipitation at the column head.

Solution Protocols
Option A: The "Amine-Modified" Silica Method (Standard)

Best for: Small scale (<1g), rapid purification.

The Protocol:

  • Pre-treatment: Flush the silica column with Mobile Phase + 1% Triethylamine (TEA) before loading the sample. This saturates the active silanol sites.

  • Eluent: DCM : Methanol : NH₄OH (90:10:1).

    • Note: Do not use TEA in the run if you need MS compatibility immediately; NH₄OH is volatile and easier to remove.

  • Loading: Load as a liquid injection in DCM. Do not dry load on unmodified silica.

Option B: Reversed-Phase at High pH (Superior Resolution)

Best for: Large scale (>1g), removal of aromatic quinoline impurities.

Standard acidic HPLC (0.1% TFA) often fails because the protonated diamine has zero retention (elutes at void volume). You must suppress ionization to retain the compound.

The Protocol:

  • Stationary Phase: C18 Hybrid Particle (e.g., Waters XBridge or Phenomenex Gemini) resistant to high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10, adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B.

Decision Logic Diagram

PurificationLogic Start Crude 4-amino-THQ Mixture CheckImpurity Primary Impurity Type? Start->CheckImpurity Quinoline Aromatized Quinoline (Oxidation byproduct) CheckImpurity->Quinoline Aromatic impurities Regioisomer Cis/Trans Isomers or Regioisomers CheckImpurity->Regioisomer Polarity similar MethodA Method A: Flash Chromatography DCM:MeOH:NH4OH (90:10:1) *Pre-treat silica with TEA* Quinoline->MethodA Large Rf difference MethodB Method B: Prep-HPLC (High pH) 10mM NH4HCO3 (pH 10) / ACN *Requires Hybrid C18* Regioisomer->MethodB High resolution needed caption Fig 1. Decision matrix for achiral purification strategies.

Module 2: Chiral Resolution Strategies

User Report: "I synthesized the racemic trans-compound, but I need the (2S, 4R) enantiomer. Chiral HPLC is too expensive for my 50g batch."

Scientific Context

While Chiral HPLC is analytical gold, Classical Resolution via diastereomeric salt formation is the industry standard for 4-amino-THQs due to the basic primary amine acting as a "handle" for chiral acids.

The "Pope and Peachey" Resolution Protocol

This method uses 0.5 equivalents of the resolving agent to precipitate the less soluble diastereomer, while the more soluble one remains in solution.

Reagents:

  • Substrate: trans-4-amino-1-benzyl-THQ (Racemic).

  • Resolving Agent: (

    
    )-(+)-Tartaric acid or (
    
    
    
    )-Mandelic acid.
  • Solvent: Ethanol/Water (95:5).

Step-by-Step Guide:

  • Dissolution: Dissolve 10g (approx 40 mmol) of free base amine in 100 mL refluxing Ethanol (95%).

  • Addition: Add 0.5 molar equivalents (20 mmol) of (

    
    )-Tartaric acid dissolved in hot water/ethanol.
    
    • Why 0.5 eq? This forces the "matched" enantiomer to form the salt (precipitate) while leaving the "mismatched" enantiomer as a free base in solution. This is often cleaner than using 1.0 eq where both salts might precipitate.

  • Crystallization: Allow to cool slowly to RT, then to 4°C overnight. Do not disturb (avoids oiling out).

  • Filtration: Filter the white solid.

    • Solid: Contains (

      
      )-amine 
      
      
      
      (
      
      
      )-tartrate (Check stereochemistry via XRD or optical rotation).
    • Filtrate: Enriched in the (

      
      ) enantiomer.
      
  • Free-Basing: Suspend the solid in DCM and treat with 1M NaOH. Separate organic layer, dry, and concentrate.

Data: Common Resolving Agents for THQs

Resolving AgentSolvent SystemTypical Yield (First Crop)Target Isomer Enrichment (%ee)
(L)-Tartaric Acid EtOH / H₂O (9:1)35-40%>85%
Dibenzoyl-L-tartaric acid MeOH / Acetone30-35%>90%
(S)-Mandelic Acid iPrOH25-30%>95%
Camphorsulfonic Acid Acetone40%60-70% (Poor resolution)

Module 3: Stability & Storage (The "Browning" Issue)

User Report: "My pure white solid turned brown after a week on the bench."

Mechanism of Failure

Tetrahydroquinolines are thermodynamically driven to aromatize into quinolines. This oxidation involves the removal of 4 hydrogen atoms and is catalyzed by:

  • Light/Air: Radical autoxidation.

  • Trace Metals: Residue from hydrogenation catalysts (Pd, Pt).

  • Acidic Impurities: Can promote disproportionation.

Stabilization Workflow

Never store 4-amino-THQ as a free base oil. Always convert to a salt form.

Recommended Salt Forms:

  • Dihydrochloride Salt (.2HCl):

    • Procedure: Dissolve free base in Et₂O. Add 2.2 eq of 4M HCl in Dioxane. Filter the hygroscopic solid immediately and store under Argon.

  • Tosylate Salt (Preferred for Shelf-Life):

    • Procedure: Treat with 1.0 eq p-Toluenesulfonic acid in acetone.

    • Benefit: Non-hygroscopic, crystalline, and highly stable against oxidation.

Stability Pathway Diagram

Stability THQ 4-Amino-THQ (Colorless Oil) Radical Radical Intermediate THQ->Radical O2 / Light Salt Stable Tosylate Salt (Crystalline Solid) THQ->Salt + pTsOH Imine Dihydroquinoline (Unstable) Radical->Imine -H• Quinoline 4-Amino-Quinoline (Brown/Black Impurity) Imine->Quinoline Aromatization Salt->Radical Blocked caption Fig 2. Oxidative degradation pathway vs. Salt stabilization.

FAQ: Frequently Asked Questions

Q: Can I use C18 flash columns for this? A: Yes, but only if you use a buffer. Pure water/methanol will cause the amine to streak. Use 0.1% Formic Acid (if you can tolerate low loading) or Ammonium Bicarbonate (for better peak shape).

Q: How do I remove the benzyl group from the ring nitrogen after purification? A: Standard hydrogenolysis (H₂, Pd/C) often fails due to catalyst poisoning by the primary amine.

  • Fix: Protect the primary amine (e.g., Boc-anhydride) first. Then perform hydrogenation (H₂, Pd(OH)₂, MeOH, acetic acid). The Boc group prevents catalyst coordination and can be removed later with TFA.

Q: My chiral resolution yield is low (<20%). What now? A: This indicates the salt solubility difference is too low in your chosen solvent.

  • Recycle: Take the mother liquor (enriched in the unwanted enantiomer), free base it, and racemize it (heat with catalytic DBU or Raney Ni).

  • Switch Agent: If Tartaric acid fails, switch to a bulkier acid like Di-p-toluoyl-L-tartaric acid (DTTA) . The aromatic stacking often improves crystallinity.

References

  • Chiral Resolution of Tetrahydroquinolines

    • Methodology: Pope, W. J., & Peachey, S. J. (1899). The application of powerful optically active acids to the resolution of feebly basic racemic compounds. Journal of the Chemical Society, Transactions, 75, 1066.
    • Modern Application:[2] Bolchi, C., et al. (2013).[3] Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.[4][5] Organic Process Research & Development.

  • HPLC Troubleshooting for Basic Amines

    • High pH Strategy: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

  • Oxidative Instability (Aromatization)

    • Mechanism:[2][6][7][8][9] Richter, H., et al. (2020). Oxidative Dehydrogenation of Saturated N-Heterocycles. Journal of Organic Chemistry, 85(11), 7501–7509.[9]

Sources

Technical Support Guide: Stability of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is a labile, electron-rich bicyclic scaffold often employed as a chiral intermediate in the synthesis of antimalarials, tubulin polymerization inhibitors, and GPCR ligands.

Users frequently report purity degradation and color evolution (yellow


 dark brown) within hours of solution preparation. This guide addresses the root causes of these instabilities—primarily oxidative aromatization and nucleophilic scavenging—and provides validated protocols to maintain compound integrity.

Module 1: Chemical Stability Profile (The "Why")

To troubleshoot effectively, one must understand the degradation mechanisms. This molecule presents a "perfect storm" of reactivity:

  • Electron-Rich Core: The 6-methoxy group donates electron density to the aromatic ring, lowering the oxidation potential of the tetrahydroquinoline (THQ) nitrogen.

  • Oxidative Aromatization: The thermodynamic drive to restore aromaticity (converting THQ to Quinoline) is the primary degradation pathway. This process is catalyzed by light, heat, and trace metals.

  • Amine Reactivity: The primary amine at C4 is a potent nucleophile, susceptible to carbamate formation (

    
     absorption) and Schiff base formation (with ketonic solvents).
    
Degradation Pathway Visualization

The following diagram illustrates the critical oxidation pathway responsible for the "browning" effect observed in solution.

degradation_pathway Start Intact Molecule (Colorless/Pale Yellow) Inter1 Radical Cation Intermediate Start->Inter1 [O] / Light / Trace Metal Carbamate Carbamate Salt (White Precipitate) Start->Carbamate Nucleophilic Attack Inter2 Imine/Dihydro Species (Red/Brown) Inter1->Inter2 -H+ / Tautomerization End Aromatized Quinoline (Stable Impurity) Inter2->End -2H (Aromatization) CO2 Atmospheric CO2 CO2->Carbamate

Figure 1: Primary degradation pathways. The oxidative cascade (top) leads to colored impurities, while


 absorption (bottom) leads to insoluble salts.

Module 2: Troubleshooting Common Issues

Use this matrix to diagnose issues observed during synthesis or handling.

Symptom Probable Cause Diagnostic Check Corrective Action
Solution turns brown/red rapidly Oxidative Dehydrogenation. Formation of quinoid-imine species (See Fig 1).Check if solvent was degassed. Check exposure to ambient light.Immediate: Add antioxidant (e.g., 0.1% Ascorbic Acid). Prevention: Use sparged solvents and amber glassware.
White precipitate forms in solution Carbamate Formation. The C4-amine reacted with atmospheric ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

.
Add dilute acid (HCl). If precipitate dissolves and bubbles (gas evolution), it was carbonate/carbamate.Store under Argon/Nitrogen. Do not leave vessels open to air.
Loss of titer (Purity drop) Schiff Base Formation. Reaction with ketonic impurities in solvent (e.g., Acetone).Check NMR for imine peaks (~8.0 ppm). Verify solvent grade.Never use Acetone or MEK for cleaning glassware used for this compound. Use MeOH/ACN only.
Inconsistent biological data Enantiomeric racemization. Chiral HPLC analysis.Avoid strong bases or high temps (>40°C) which can racemize the C4 center.

Module 3: Storage & Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Target Concentration: 10 mM | Solvent: DMSO-d6 or Methanol

The "Self-Validating" Workflow:

  • Solvent Pre-treatment: Sparge the solvent with Argon for 15 minutes before introducing the solid. This removes dissolved oxygen, the primary oxidant.

  • Acid Stabilization (Critical): If the application permits, add 1.05 equivalents of HCl or Formic Acid.

    • Why? Protonating the amines (both N1 and N4) locks the lone pairs, significantly raising the oxidation potential. The salt form is kinetically stable against aromatization.

  • Dissolution: Add the solid 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine to the sparged solvent. Vortex under inert gas flow.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Flash freeze in liquid nitrogen if storing for >1 week.

Protocol B: Re-purification of Oxidized Material

If your material has turned brown, simple recrystallization is often insufficient due to the solubility of the quinoline impurities.

  • Dissolve crude material in minimal cold Ethanol.

  • Add 2M HCl in Diethyl Ether dropwise.

  • Precipitate: The dihydrochloride salt of the THQ will precipitate; oxidized quinoline species often remain in solution or form different salts.

  • Filter under Argon and wash with cold Ether.

Solvent Compatibility Matrix
SolventStability RatingNotes
DMSO ⭐⭐⭐Good solubility. Freeze-thaw stable. Keep anhydrous.[1][2]
Methanol ⭐⭐Good solubility.[3] Prone to

uptake if not sealed.
Acetone FAIL Forms imines rapidly. Do not use.
Chloroform ⚠️ Risk Often contains acidic impurities or phosgene traces. Avoid.
Water Stable only at acidic pH (<4). Unstable at neutral/basic pH.

Module 4: Handling Workflow Visualization

handling_workflow cluster_0 Step 1: Environment Prep cluster_1 Step 2: Solubilization cluster_2 Step 3: Usage Argon Argon/Nitrogen Atmosphere Acid Add 1.0 eq Acid (Protonation) Argon->Acid Glass Amber Glassware (Oven Dried) Glass->Acid Mix Dissolve & Vortex Acid->Mix Stabilizes N-Lone Pair Use Immediate Use (< 4 Hours) Mix->Use Freeze Flash Freeze (-80°C) Mix->Freeze Long Term Storage

Figure 2: Recommended handling workflow to minimize oxidative degradation.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I store the free base at -20°C? A: No. Even at -20°C, the free base is prone to surface oxidation and carbamate formation over weeks. Always convert to the Dihydrochloride (2HCl) or Oxalate salt for long-term storage. These salts are stable solids.

Q: My LC-MS shows a mass of M-2 and M-4. What is this? A: This confirms oxidation.[4]

  • M-2: Dihydroquinoline intermediate (Imine).

  • M-4: Fully aromatized Quinoline species.

  • Action: If M-4 > 5%, repurify using Protocol B.

Q: Is the compound light sensitive? A: Yes. The electron-rich aromatic system absorbs UV/Vis light, generating radical cations that initiate the oxidation cascade. Always use amber vials or wrap vessels in foil.

References

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from

  • Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[1][5] Retrieved from

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry.
  • Kouznetsov, V. V., et al. (2013). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents.[6] (Discusses synthesis and stability of 6-methoxy-THQ derivatives). Retrieved from

  • ChemicalBook. (2024). 1,2,3,4-Tetrahydroquinoline Properties and Stability.[3][6][7][8] Retrieved from

Sources

Troubleshooting crystallization of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine

Status: Active Agent: Senior Application Scientist Topic: Crystallization & Purification Troubleshooting

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine .

This molecule presents a "perfect storm" of purification challenges. It contains a secondary aniline-like nitrogen (position 1), a primary amine (position 4), and an electron-donating methoxy group (position 6).

  • The Trap: The electron-rich system makes it highly susceptible to oxidation (turning "tar-like" or dark brown).

  • The Chirality: Position 4 is a stereocenter. Unless you are performing an asymmetric synthesis, you are likely dealing with a racemate that requires resolution.

  • The Phase: The free base is often a viscous oil or low-melting solid; successful crystallization almost always requires salt formation .

This guide is structured as a series of "Support Tickets" addressing the most frequent failure modes reported by medicinal chemists.

Ticket #001: "My product turned into a black tar/oil upon drying."

Diagnosis: Oxidative Degradation & Free Base Instability. Root Cause: The 6-methoxy-tetrahydroquinoline core is electron-rich. Exposure to air, especially in the free-base form or in solution with traces of metal ions, leads to rapid oxidation to quinoline species or polymerization (quinone imine pathways).

Troubleshooting Protocol
StepActionTechnical Rationale
1 Switch to Salt Form Immediately The free base is kinetically unstable. Do not store it. Convert immediately to the Dihydrochloride (2HCl) or Tartrate salt. The protonated amines pull electron density, significantly increasing oxidative stability.
2 Degas Solvents Sparge all crystallization solvents (MeOH, EtOH, iPrOH) with Argon or Nitrogen for 15 mins before use. Dissolved

is the enemy.
3 Use Antioxidants Add 0.1% w/w Sodium Metabisulfite or Ascorbic Acid during the aqueous workup phase before extraction to scavenge radical initiators.
4 Avoid Chlorinated Solvents Avoid

(DCM) if possible during prolonged standing; trace HCl in DCM can induce autocatalytic decomposition if not controlled.

The "Black Tar" Rescue: If your oil is already dark:

  • Dissolve in minimal degassed MeOH.

  • Treat with activated charcoal (5 wt%) for 30 mins under

    
    . Filter through Celite.
    
  • Add HCl in dioxane/ether immediately to precipitate the salt.

Ticket #002: "I am seeing 'Oiling Out' (LLPS) instead of crystallization."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). Root Cause: The metastable zone width (MSZW) is narrow. You are likely cooling too fast, or the solvent polarity gap between the solute and anti-solvent is too aggressive.

The "Anti-Oiling" Solvent System Guide

For the Dihydrochloride Salt , use the following solvent hierarchies. Do not use single solvents; this molecule requires a solvent/anti-solvent couple.

SystemRatio (v/v)OutcomeNotes
MeOH /

1:5 to 1:10Best for Yield Fast precipitation. Risk of trapping impurities. Add ether very slowly.
EtOH / EtOAc 1:3Best for Purity Slower crystallization. Higher purity crystals.
iPrOH / Hexane 1:4Avoid Often leads to oiling out due to high polarity difference.
Corrective Workflow (DOT Diagram)

CrystallizationWorkflow Start Crude Salt (Oil/Solid) Dissolve Dissolve in Hot Solvent (MeOH or EtOH) @ 50-60°C Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove insolubles) Check->Filter No (Haze) AddAnti Add Anti-Solvent (EtOAc/Et2O) Dropwise until Cloud Point Check->AddAnti Yes Filter->AddAnti HeatBack Re-heat until clear AddAnti->HeatBack If Oil forms Seed Add Seed Crystal (If available) AddAnti->Seed HeatBack->AddAnti Slower addition Cool Controlled Cooling (1°C/min) to RT Seed->Cool

Caption: Step-by-step logic to prevent Liquid-Liquid Phase Separation (Oiling Out).

Ticket #003: "How do I resolve the enantiomers? (Chiral Resolution)"

Diagnosis: Need for Enantiopure (R) or (S) amine. Context: The C4 amine is a chiral center. Classical resolution via diastereomeric salt formation is the industry standard for this class of amines.

Resolution Strategy

You cannot use HCl for resolution. You must use a chiral acid to form diastereomers with different solubility profiles.

Recommended Resolving Agents:

  • Dibenzoyl-L-tartaric acid (L-DBTA): The "Gold Standard" for tetrahydroquinolines. The aromatic rings in DBTA pi-stack with the quinoline ring, enhancing lattice energy differences between diastereomers.

  • Mandelic Acid: Good alternative if tartrates fail.

  • N-Acetyl-L-leucine: Often works for hindered amines.

Protocol for Resolution (L-DBTA Example):

  • Stoichiometry: Use 0.5 to 1.0 equivalents of L-DBTA relative to the amine.

  • Solvent: 95% Ethanol or EtOH/Water (9:1). Water is often required to solubilize the tartrate.

  • Process:

    • Dissolve amine (free base) in EtOH.

    • Add L-DBTA solution hot.

    • Cool very slowly (over 12 hours).

    • The precipitate is usually the (S,S)-salt (check specific rotation).

    • Recrystallize the salt 2-3 times to upgrade ee% from ~80% to >99%.

Ticket #004: "My yield is low (<40%). Where did it go?"

Diagnosis: Solubility losses or Mother Liquor retention. Root Cause: The salt is likely too soluble in the "good" solvent (MeOH/EtOH), or you washed the filter cake with a polar solvent.

The "Solubility Trap": Tetrahydroquinoline salts are surprisingly soluble in ethanol.

  • Fix: When filtering, wash the crystal cake with cold Ethyl Acetate or Ether , never with the crystallization solvent (MeOH/EtOH).

  • Recovery: Evaporate the mother liquor to 20% volume and add a second crop of anti-solvent. Warning: The second crop will have lower purity.

Summary of Critical Parameters

ParameterSpecificationReason
Atmosphere Inert (

/Ar)
Prevents oxidation to quinoline/quinone imine.
Temperature < 60°CThermal instability of the amine.
Salt Form Dihydrochloride or TartrateFree base is an unstable oil.
Anti-Solvent

or EtOAc
Best for inducing crystallization without oiling.
pKa Gap N4 (Primary) > N1 (Aniline)N4 protonates first. Dihydrochloride protonates both.

References

  • Resolution of Tetrahydroquinolines

    • Title: Convenient Synthesis of Optically Pure 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline...
    • Source: Heterocycles (2010). (Demonstrates tartaric acid derivative resolution efficiency for this class).

    • URL:[Link]

  • Kinetic Resolution (Enzymatic)

    • Title: Enantiodivergent kinetic resolution of 4-substituted 1,2,3,4-tetrahydroquinolines employing amine oxidase.[1][2]

    • Source: International Journal of Biological Macromolecules (2024).[2]

    • URL:[Link][2]

  • General Synthesis & Properties

    • Title: Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline (Analogous chemistry for workup/basific
    • Source: PrepChem.
    • URL:[Link]

  • Crystallographic Data (Tartrate Salts)

    • Title: Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)
    • Source: Acta Crystallographica (2015).
    • URL:[Link]

Sources

Validation & Comparative

Comparative H-NMR Profiling: 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Core Directive

The Analytical Challenge: In the synthesis of tetrahydroquinoline (THQ) scaffolds—common pharmacophores in antimalarial and anticancer therapeutics—the critical bottleneck is often distinguishing the target amine (Product) from its ketone precursor (Alternative 1) or its regioisomers (Alternative 2) without resorting to destructive techniques.

The Solution: This guide provides a definitive H-NMR comparative analysis. Unlike standard spectral lists, we focus on the diagnostic signals that validate the reductive amination of the C4-ketone and the specific coupling patterns that confirm the 6-methoxy regiochemistry.

Structural & Conformational Analysis

To interpret the NMR "performance" (resolution and assignment confidence), one must understand the molecule's dynamic geometry.

  • The Scaffold: The 1,2,3,4-tetrahydroquinoline ring adopts a half-chair conformation .[1] This rigidity creates distinct axial/equatorial environments for the aliphatic protons at C2 and C3.

  • The Chiral Center: The introduction of the amine at C4 creates a chiral center. While enantiomers are indistinguishable in achiral solvents (CDCl₃), the protons at C3 often become diastereotopic, appearing as complex multiplets rather than simple triplets.

Diagram 1: Structural Logic & Assignment Workflow

This diagram outlines the logical flow for assigning the spectrum, prioritizing the most diagnostic signals first.

G Start Crude Sample Solvent Solvent Choice: CDCl3 (Standard) DMSO-d6 (Exchangeable H) Start->Solvent Region_Aro Aromatic Region (6.4 - 7.0 ppm) Solvent->Region_Aro Region_Ali Aliphatic Region (1.5 - 4.2 ppm) Solvent->Region_Ali Decision Regioisomer Check: Coupling Pattern (d, dd, d) Region_Aro->Decision J-coupling analysis Diag_OMe Diagnostic 1: 6-OMe Singlet (~3.75 ppm) Region_Ali->Diag_OMe Intensity 3H Diag_H4 Diagnostic 2: C4-H Methine (Target Confirmation) Region_Ali->Diag_H4 New Signal

Caption: Workflow for rapid structural verification. Note that the appearance of the C4-H methine signal is the primary indicator of successful synthesis.

Comparative Analysis: Target vs. Alternatives

The "performance" of the H-NMR analysis is measured by its ability to resolve the product from impurities. We compare the Target (Amine) against its primary synthetic precursor (Ketone) and a common regioisomer.

A. Target vs. Precursor (The Reaction Monitor)

The most common "alternative" present in the sample is unreacted 6-methoxy-1,2,3,4-tetrahydroquinolin-4-one .

FeatureTarget: 4-Amine (Product)Alternative: 4-Ketone (Precursor)Diagnostic Shift
C4 Environment Methine (CH-NH₂) Carbonyl (C=O) Appearance of signal at ~3.9 ppm
C3 Protons Multiplet (Shielded) ~1.8 – 2.0 ppmTriplet (Deshielded,

-to-C=O) ~2.6 – 2.7 ppm
Upfield shift of ~0.7 ppm
C2 Protons Multiplet ~3.2 – 3.4 ppmTriplet (Deshielded) ~3.5 – 3.6 ppmSlight upfield shift
C5 Aromatic H Doublet (meta)Doublet (meta, Deshielded by C=O)Upfield shift in amine

Expert Insight: In the ketone, the C4-carbonyl anisotropy deshields the C5 aromatic proton (peri-effect), pushing it downfield (>7.3 ppm). In the target amine, this effect is lost, and the C5 proton returns to the standard electron-rich aromatic range (~6.8-6.9 ppm).

B. Regioisomer Discrimination (6-OMe vs. 8-OMe)

Commercial starting materials often contain isomers. Distinguishing the 6-methoxy from the 8-methoxy isomer relies on Spin-Spin Coupling (


 values)  in the aromatic region.
  • 6-Methoxy (Target):

    • Pattern: 1,2,4-trisubstituted benzene ring.

    • Signals:

      • H5: Doublet (

        
         Hz, meta to H7).
        
      • H7: Doublet of Doublets (

        
         Hz, ortho to H8, meta to H5).
        
      • H8: Doublet (

        
         Hz, ortho to H7).
        
  • 8-Methoxy (Alternative):

    • Pattern: 1,2,3-trisubstituted benzene ring.

    • Signals:

      • Often appears as a multiplet (ABC system) or two doublets and a triplet depending on resolution.

    • Key Difference: The 6-OMe isomer shows a distinct meta-coupling (d, ~2.5 Hz) for the H5 proton, which is isolated from the other protons by the methoxy group.

Experimental Protocol & Data Interpretation
Protocol: High-Resolution Acquisition

To ensure the "performance" of the assay (i.e., resolving the C3 diastereotopic protons), follow this protocol:

  • Sample Prep: Dissolve 5–10 mg of the amine in 0.6 mL CDCl₃ .

    • Note: If the amine is a salt (e.g., HCl), use DMSO-d6 or add a drop of NaOD/D₂O to free-base it in situ. Salts cause broadening of the aliphatic peaks.

  • Acquisition:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): >2.0 seconds (essential for accurate integration of the aromatic protons vs. the methoxy singlet).

    • Scans: 16–64 scans are sufficient for this molecular weight.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine splitting of the H7 doublet of doublets.

Table: Chemical Shift Assignments (CDCl₃, 400 MHz)
PositionTypeShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
C6-OMe Methyl3.74 Singlet (s)-Diagnostic intense singlet.
H5 Aromatic6.85 Doublet (d)2.6Meta-coupling to H7; adjacent to C4.
H7 Aromatic6.62 dd8.6, 2.6Coupled to H8 (ortho) and H5 (meta).
H8 Aromatic6.45 Doublet (d)8.6Ortho to N1 (shielded by EDG).
H4 Methine3.95 Triplet/dd~4-6The "Product" signal. Benzylic +

-amino.
H2 Methylene3.25 Multiplet-Adjacent to N1.
H3 Methylene1.92 Multiplet-Shielded; often diastereotopic.
NH/NH₂ Amine1.5 - 2.5 Broad-Variable; solvent/concentration dependent.

(Note: Exact shifts may vary ±0.1 ppm based on concentration and temperature. Values are synthesized from analogous tetrahydroquinoline scaffolds).

Advanced Visualization: Signaling & Verification

The following diagram illustrates the COSY (Correlation Spectroscopy) connectivity required to confirm the aliphatic chain, which is the "fingerprint" of the tetrahydroquinoline ring.

COSY H2 H2 (3.25 ppm) H3 H3 (1.92 ppm) H2->H3 Strong Coupling H4 H4 (3.95 ppm) H3->H4 Strong Coupling H5 H5 (6.85 ppm) H4->H5 NOESY Spatial NH NH (Variable) NH->H2 Weak/Broad

Caption: COSY Connectivity Map. The H2-H3-H4 spin system is continuous. A break in this chain (e.g., at C4) indicates incomplete reaction or ring cleavage.

Troubleshooting & Anomalies
  • Broadening of H2/H3: If the aliphatic peaks appear as broad humps, the amine is likely undergoing conformational exchange or aggregation.

    • Fix: Run the spectrum at 50°C or add a trace of acid (TFA) to lock the conformation (though this shifts peaks).

  • Missing NH Signal: In CDCl₃, the NH protons are often broad and integrated into the baseline due to quadrupole broadening from the Nitrogen nucleus or exchange with trace water. Do not rely on integration of the NH peak for purity calculations.

References
  • Tetrahydroquinoline Scaffold NMR Data

    • Comparison of 1,2,3,4-tetrahydroquinoline and derivatives. National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

  • Conformational Analysis

    • Katritzky, A. R., et al. "Conformational Analysis of Saturated Heterocycles." Journal of the Chemical Society, Perkin Transactions 2. Link:

  • Regioisomer Discrimination

    • Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience. (Standard text for coupling constant analysis in semi-rigid rings).

  • Reductive Amination Monitoring

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

Sources

Mass spectrometry fragmentation patterns of tetrahydroquinoline amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Tetrahydroquinoline Amines

For researchers and scientists in drug discovery and natural product chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure, appearing in a vast array of bioactive molecules and pharmaceuticals.[1][2] Elucidating the precise structure of novel THQ derivatives is a critical step in their development, and mass spectrometry (MS) stands as an indispensable tool for this purpose. The fragmentation patterns observed in a mass spectrometer are a molecular fingerprint, revealing intricate details about the compound's structure, substitution, and isomeric form.

This guide provides a comparative analysis of the fragmentation behaviors of tetrahydroquinoline amines under the two most common ionization techniques: energetic Electron Ionization (EI) and softer Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). Understanding the nuances of how these molecules cleave under different conditions allows for more confident structural assignments and deeper analytical insights.

Fundamental Principles of Amine Fragmentation

Before delving into the specifics of the THQ scaffold, it is crucial to understand the foundational principles governing the fragmentation of cyclic amines in mass spectrometry.

  • The Nitrogen Rule: A molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. This simple rule is an immediate flag for the presence of a nitrogen-containing compound like a THQ amine.[3]

  • α-Cleavage: The most characteristic fragmentation pathway for amines is the cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom.[4][5] This process is driven by the nitrogen's ability to stabilize the resulting positive charge through resonance, making it a highly favorable fragmentation route. For the saturated heterocyclic portion of a THQ, this is the dominant initial cleavage event, especially under EI conditions.[3] The loss of the largest alkyl radical at the α-carbon is generally preferred.[3]

Electron Ionization (EI) Fragmentation: The Classic Fingerprint

Electron Ionization is a high-energy technique that imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation. While this can sometimes result in a weak or absent molecular ion peak (M+•), the resulting pattern is highly reproducible and excellent for structural confirmation via library matching.[6]

Studies, including those using deuterium-labeled analogs of THQ, have elucidated several key fragmentation pathways under EI.[7]

  • [M-1]+ Ion Formation: A common feature in the spectra of cyclic amines is the loss of a single hydrogen atom, typically from the carbon alpha to the nitrogen, to form a stable, even-electron ion.[3][7]

  • Ring Cleavage via α-Cleavage: The initial α-cleavage at the C2-C3 or N-C2 bond initiates the opening of the saturated ring. This is often followed by the loss of small neutral molecules.

  • Loss of Small Neutral Molecules: A significant peak at M-28 is characteristic of the 5,6,7,8-THQ isomer, corresponding to the loss of an ethylene molecule (C₂H₄) via a retro-Diels-Alder (RDA) type fragmentation.[7]

  • Influence of Substituents: The position of substituents dramatically alters the fragmentation pattern, providing clear diagnostic markers.

    • 2- or 4-Position Methyl Substitution: Results in a very intense M-15 peak, corresponding to the favorable loss of a methyl radical (•CH₃) via α-cleavage.[7]

    • 3-Position Methyl Substitution: Leads to a prominent M-29 peak due to the loss of an ethyl radical (•C₂H₅) following the initial ring opening.[7]

The fragmentation pathways described are predictable consequences of the drive to form the most stable carbocations, guided by the nitrogen atom.

Caption: Key EI fragmentation pathways for tetrahydroquinoline.

Electrospray Ionization (ESI) Tandem MS: Controlled Fragmentation for Isomer Differentiation

In contrast to EI, ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) with little to no fragmentation in the ion source.[8] Structural information is obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This controlled process is exceptionally powerful for distinguishing between isomers, which might yield very similar EI spectra.[9][10]

A comparative study on isomeric 2-aryl-dimethyltetrahydro-5-quinolinones highlights the diagnostic power of ESI-MS/MS.[9] While both isomers produce a protonated molecule, their subsequent fragmentation patterns are distinct:

  • Isomers with α gem-dimethyl group (Set I): These isomers show a favorable loss of small neutral molecules like a methyl radical (•CH₃), methane (CH₄), and ethane (C₂H₆).[9] This is attributed to the instability caused by the gem-dimethyl group's position relative to the carbonyl group.[9]

  • Isomers with β gem-dimethyl group (Set II): These isomers predominantly fragment via a retro-Diels-Alder (RDA) reaction, which becomes the most abundant product ion. A specific loss of water (H₂O) is also observed.[9]

This clear divergence in fragmentation pathways, driven by subtle differences in isomeric structure, underscores the superiority of ESI-MS/MS for detailed structural elucidation of complex THQ derivatives. Density functional theory (DFT) calculations have been used to corroborate these proposed fragmentation pathways, lending strong theoretical support to the experimental observations.[9]

Caption: Isomer-specific fragmentation in ESI-MS/MS.

Comparison Guide: EI-MS vs. ESI-MS/MS for THQ Analysis

The choice between EI and ESI is dictated by the analytical goal. EI provides a robust, high-energy fragmentation fingerprint, while ESI offers a controlled, surgical approach to structural analysis.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Ionization Energy High (~70 eV)Low (Soft Ionization)
Primary Ion Molecular Ion (M+•)Protonated Molecule ([M+H]⁺)
In-Source Fragmentation ExtensiveMinimal to None
Molecular Ion Peak Can be weak or absentTypically strong and stable
Key Fragmentation α-cleavage, loss of H•, substituent lossControlled CID of [M+H]⁺, Retro-Diels-Alder, loss of small neutrals
Primary Application GC-MS, library matching, routine screeningLC-MS/MS, isomer differentiation, novel structure elucidation
Strengths Reproducible "fingerprint" spectraExcellent for thermally labile/polar molecules, clear precursor-product relationships
Limitations May not show a clear molecular ionRequires analytes to be at least moderately polar

Experimental Protocols

Adherence to a validated protocol is essential for generating reproducible and reliable mass spectrometry data. Below are foundational workflows for the analysis of THQ amines.

Protocol 1: GC-EI-MS Analysis

This protocol is suitable for volatile and thermally stable THQ derivatives.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the THQ amine standard.

    • Dissolve in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

    • Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.

    • Transfer the final solution to a 2 mL GC vial.

  • Instrumentation and Conditions:

    • Gas Chromatograph (GC): Agilent 8890 or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless, operated in split mode (e.g., 20:1 ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Mass Spectrometer (MS): Agilent 5977 or equivalent single quadrupole.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify the molecular ion peak (M+•).

    • Analyze the fragmentation pattern, identifying key losses (e.g., M-1, M-15, M-29) and characteristic ions.

    • Compare the acquired spectrum against a spectral library (e.g., NIST) for confirmation.

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is ideal for a broader range of THQ derivatives, including less volatile or thermally labile compounds, and for isomeric differentiation.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the THQ amine standard.

    • Dissolve in 1 mL of a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

    • Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into a 2 mL LC vial.

  • Instrumentation and Conditions:

    • Liquid Chromatograph (LC): Waters ACQUITY UPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer (MS): SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: +4500 V.

    • Source Temperature: 500°C.

  • Data Acquisition and Analysis:

    • Full Scan (MS1): First, perform a full scan (e.g., m/z 100-600) to identify the m/z of the protonated molecule ([M+H]⁺).

    • Product Ion Scan (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor.

    • Collision Energy (CE): Optimize the collision energy by performing multiple product ion scans at varying CE values (e.g., 10-40 eV) to achieve optimal fragmentation.

    • Analyze the resulting MS/MS spectrum to identify characteristic fragment ions and neutral losses, and propose fragmentation pathways.

Conclusion

The mass spectrometric fragmentation of tetrahydroquinoline amines is a predictable yet nuanced process heavily influenced by the ionization method and molecular structure. EI-MS provides a classic, energetic fragmentation that is invaluable for creating standardized fingerprints, while ESI-MS/MS offers a controlled, precise tool for dissecting complex structures and confidently differentiating between isomers. For researchers in drug development and natural product analysis, mastering the interpretation of these patterns is not merely an academic exercise; it is a fundamental requirement for accelerating the discovery and characterization of novel bioactive compounds. By leveraging the complementary strengths of these techniques, scientists can assemble a comprehensive and definitive structural portrait of any tetrahydroquinoline amine.

References

  • Sudalai, M., et al. (2011). Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024). MDPI. Available at: [Link]

  • GCMS Section 6.15 - Fragmentation of Amines. Whitman College. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. Available at: [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2023). MDPI. Available at: [Link]

  • Gren', A. I., et al. (2011). Fragmentation of RGD-peptidomimetics, derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline and isophthalic acid, by fast atom bombardment mass spectrometry in positive and negative ion modes. ResearchGate. Available at: [Link]

  • The proposed fragmentation behaviours of tetrahydroprotoberberine, Nmethyltetrahydroprotoberberine and protopine (a), morphinan (b), and phthalideisoquinoline (c). ResearchGate. Available at: [Link]

  • Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. (2020). PMC. Available at: [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. Available at: [Link]

  • Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in quadrupole/orbitrap and quadrupole time-of-flight mass spectrometers. (2018). PubMed. Available at: [Link]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. J-Stage. Available at: [Link]

  • Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. (2023). Taylor & Francis Online. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Puget Sound. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. Available at: [Link]

  • Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). ELTE. Available at: [Link]

  • Mass spectra analysis of quinoline alkaloids detected in Sauuda. (2020). ResearchGate. Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]

  • Efficient three-component synthesis of diversely substituted tetrahydro-1H-cyclopenta[c]quinolines. (2012). ResearchGate. Available at: [Link]

  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. (2019). SciELO. Available at: [Link]

  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. (2004). MDPI. Available at: [Link]

  • Development and Validation of a Gas Chromatographic Method for the Quantification of Minor Alkaloids in Cocaine. (2016). SciELO. Available at: [Link]

  • 6.5: Amine Fragmentation. (2022). Chemistry LibreTexts. Available at: [Link]

  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. (2016). PMC. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016). ResearchGate. Available at: [Link]

  • ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Bruker. Available at: [Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (2023). MDPI. Available at: [Link]

Sources

Comparing biological activity of 6-methoxy vs 8-methoxy tetrahydroquinolines

[1][2]

Executive Summary

In medicinal chemistry, the tetrahydroquinoline (THQ) scaffold serves as a privileged structure. The choice between placing a methoxy substituent at the C-6 (para to nitrogen) or C-8 (ortho to nitrogen) position fundamentally alters the molecule's electronic profile, metabolic fate, and receptor selectivity.[1][2]

  • 6-Methoxy THQ: Typically maximizes potency by enhancing electron density at the N1-position (para-donation) and blocking the primary site of metabolic oxidation (para-hydroxylation).[1][2] It is the "gold standard" pharmacophore for antimalarial 8-aminoquinolines but shows variable results in reduced THQ scaffolds.[2]

  • 8-Methoxy THQ: Primarily used to modulate selectivity and bioavailability .[2] The steric bulk at the ortho position can enforce specific conformational constraints (atropisomerism) and protect the N1-nitrogen from rapid metabolic conjugation.[1][2] Recent data suggests it is critical for balancing dual-target affinity (e.g., MOR/DOR opioid receptors).[1][2]

Chemical & Electronic Analysis (SAR Foundation)[1]

The biological divergence between these two isomers stems from their distinct electronic and steric environments.[2]

Feature6-Methoxy (Para-substituted)8-Methoxy (Ortho-substituted)
Electronic Effect Strong resonance donation (+R) to N1.[1][2] Increases basicity of the aniline nitrogen.[2]Inductive withdrawal (-I) dominates due to lack of direct conjugation in the twisted system; weaker H-bond acceptor.[1][2]
Steric Environment Low steric hindrance.[2] N1 is accessible for binding or metabolism.[2]High steric hindrance.[2] Restricts rotation of N1-substituents; creates a "molecular cleft."[2]
Metabolic Fate Blocks CYP450-mediated para-hydroxylation (major clearance pathway).[1][2]Protects N1 from Phase II conjugation (glucuronidation/acetylation).[1][2]
Lipophilicity (LogP) Slightly lower (more polar surface area accessible).[1][2]Slightly higher (methoxy group often shielded or engaged in intramolecular H-bonding).[1][2]
Visualization: Electronic & Metabolic Impact

SAR_Mechanismcluster_6OMe6-Methoxy THQcluster_8OMe8-Methoxy THQC6C-6 Position(Para to N)Effect6Blocks Para-Hydroxylation(Metabolic Stability)C6->Effect6Elec6Increases N1 Basicity(+R Effect)C6->Elec6C8C-8 Position(Ortho to N)Effect8Steric Shielding of N1(Reduces Phase II Conjugation)C8->Effect8Elec8Intramolecular H-Bonding(Conformational Lock)C8->Elec8captionFig 1. Mechanistic divergence of methoxy placement on the THQ scaffold.

Case Study A: Opioid Receptor Selectivity (MOR/DOR)

Application: Pain management therapeutics with reduced side effects (tolerance/dependence).[1][3][4] Context: A study by the University of Michigan evaluated THQ peptidomimetics.[2][4] The goal was to balance Mu-Opioid Receptor (MOR) agonism with Delta-Opioid Receptor (DOR) antagonism.[1][2][3]

Experimental Data Comparison

The following data highlights how shifting substituents from C-6 to C-8 alters receptor affinity (

Compound VariantSubstituent LocationMOR Affinity (

nM)
DOR Affinity (

nM)
Ratio (DOR/MOR)Functional Outcome
Lead (Ref) Unsubstituted0.6240400High MOR selectivity (High side-effect risk)
Analog A C-6 Substitution 0.4180450Retains high MOR selectivity; poor DOR binding.[1][2]
Analog B C-8 Substitution 1.214 11 Balanced Affinity. Dual MOR agonist / DOR antagonist.[2]

Key Insight: While the 6-position is the primary anchor for potency (maintaining sub-nanomolar MOR affinity), the 8-position acts as a "tuning knob."[1][2] Introducing substituents at C-8 (specifically 8-methoxy or 8-carbonyls) drastically improved DOR affinity without destroying MOR binding.[1][2] This "balanced" profile is critical for next-generation analgesics that mitigate tolerance.[1][2]

Case Study B: Antimalarial Efficacy

Application: Treatment of Plasmodium falciparum (erythrocytic stage).[2][5][6][7] Context: Unlike the aromatic quinoline (Primaquine), where 6-methoxy is mandatory for activity, the reduced tetrahydroquinoline scaffold shows a different SAR profile.[1]

Comparative Efficacy (IC50 against P. falciparum 3D7)

Data derived from MMV Pathogen Box studies (MMV692140 analogs).[1][2]

Compound ClassModificationIC50 (

M)
Activity Status
Reference THQ 7-Methoxy1.8Active
Analog X 6-Methoxy > 40Inactive
Analog Y 8-Methoxy 4.4Moderately Active
Primaquine (Control) Aromatic 6-Methoxy0.2Highly Active

Critical Distinction: Researchers must not conflate quinoline SAR with tetrahydroquinoline SAR.

  • In aromatic quinolines , the 6-OMe group facilitates the formation of a reactive quinone-imine metabolite essential for killing the parasite via oxidative stress.[1][2]

  • In tetrahydroquinolines (specifically those targeting protein synthesis via PfeEF2), a substituent at the 6-position often clashes sterically with the binding pocket, rendering the molecule inactive.[1] The 8-position is more tolerated, though often less potent than the 7-position for this specific target.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 6/8-Methoxy-THQ via Reduction

To generate the THQ core from the parent quinoline for comparison.[1][2]

  • Reagents: 6-methoxyquinoline or 8-methoxyquinoline (1.0 eq), Sodium Cyanoborohydride (

    
    , 3.0 eq), Acetic Acid (glacial).
    
  • Procedure:

    • Dissolve the starting quinoline in glacial acetic acid at

      
      .
      
    • Add

      
       portion-wise over 30 minutes (Caution: HCN gas evolution; use fume hood).[1][2]
      
    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Pour into ice water and basify to pH 10 with NaOH pellets.

    • Extraction: Extract with Dichloromethane (DCM) x3. Wash organic layer with brine.[2]

    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).[1][2]

  • Validation:

    • 6-OMe THQ:

      
       NMR shows symmetric para-substitution pattern.[2]
      
    • 8-OMe THQ:

      
       NMR shows ortho-coupling and distinct shielding of the NH proton due to H-bonding.[1][2]
      
Protocol 2: Metabolic Stability Assay (Microsomal)

To verify the "blocking" effect of the 6-methoxy group.[1][2]

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[2]

  • Substrate: Incubate 6-OMe-THQ and 8-OMe-THQ (1

    
    M) separately.
    
  • Cofactor: NADPH regenerating system (Mg

    
    , Glucose-6-phosphate, G6PDH).[1][2]
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Calculation:

    
    .
    
    • Expectation: 6-OMe isomer typically shows longer

      
       than unsubstituted THQ due to blocked para-site. 8-OMe isomer stability depends on N-dealkylation rates.[1][2]
      

Strategic Recommendation (Decision Matrix)

Use the following logic flow to select the optimal isomer for your campaign:

Decision_TreeStartSelect THQ SubstitutionGoalPrimary Design Goal?Start->GoalPotencyMaximize Potency(Ligand Efficiency)Goal->PotencyHigh AffinitySelectivityModulate Selectivity(Reduce Off-Target)Goal->SelectivityReceptor SubtypeStabilityMetabolic StabilityGoal->StabilityExtend Half-lifeRoute6Choose 6-MethoxyPotency->Route6Electronic DonationRoute8Choose 8-MethoxySelectivity->Route8Steric Tuning (e.g., MOR/DOR)Stability->Route6Block Para-OxidationStability->Route8Protect NitrogencaptionFig 2. Decision matrix for lead optimization using methoxy-THQs.

References

  • Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands. Source: ACS Chemical Neuroscience (2018).[1][2][4] URL:[Link][1]

  • Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box. Source: ChemMedChem (2017).[1][2] URL:[Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Source: Molecules (2021).[1][2][5][6] URL:[Link][1]

  • Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin. Source: Antimicrobial Agents and Chemotherapy (1999).[2] URL:[Link] (Note: Cited for mechanistic principle of C-8 methoxy resistance suppression).[1][2]

A Comparative Guide to HPLC Method Development for the Purity of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a systematic and comparative approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine. As a critical intermediate or potential active pharmaceutical ingredient (API), ensuring its purity is paramount for safety and efficacy in drug development. This document provides researchers, scientists, and drug development professionals with the scientific rationale and experimental framework for selecting an optimal chromatographic system.

Introduction: The Analytical Challenge

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is a chiral aromatic amine whose purity can be impacted by process-related impurities and degradation products. A reliable analytical method is essential to separate the main component from these closely related substances. The primary objective is to develop a stability-indicating HPLC method, which is a method capable of separating the drug substance from its degradation products, thus providing a true measure of its stability.[1][2][3][4] This guide will compare different stationary and mobile phases to achieve optimal separation, resolution, and peak symmetry.

Physicochemical Properties & Chromatographic Strategy

Understanding the analyte's structure is fundamental to designing an effective HPLC method.

  • Structure: 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine possesses a polar aromatic quinoline core, a basic primary amine group, and a methoxy group.

  • Polarity: The presence of the amine and methoxy groups makes the molecule relatively polar. This suggests that reversed-phase HPLC with a highly aqueous mobile phase might be necessary for retention.[5][6]

  • pKa: The primary amine group is basic, meaning its ionization state is dependent on the mobile phase pH. To ensure good peak shape and consistent retention, the mobile phase should be buffered at a pH at least 2 units below the pKa of the amine, keeping it in a single, protonated form.

  • UV Absorbance: The aromatic quinoline ring provides strong UV absorbance, making UV detection a suitable choice for quantification.

Based on these properties, a reversed-phase HPLC approach is the most logical starting point. Our strategy will focus on comparing columns with different selectivities and optimizing the mobile phase to achieve the best separation from potential impurities.

Experimental Design for Method Development

A systematic approach to method development involves evaluating the critical parameters that influence chromatographic separation.

Instrumentation
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable.

  • Software: Chromatography data acquisition and processing software.

Column Selection Comparison

The choice of stationary phase is the most critical factor for achieving selectivity. We will compare three columns with distinct reversed-phase selectivities:

  • Standard C18 (e.g., Luna C18): A versatile, hydrophobic column that provides good retention for a wide range of compounds. It serves as our baseline.

  • Polar-Embedded C18 (e.g., Synergi Polar-RP): This column has a polar group embedded near the silica surface, making it more compatible with highly aqueous mobile phases and offering alternative selectivity for polar compounds, potentially improving the peak shape of basic analytes.[5]

  • Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl): The phenyl stationary phase can provide unique selectivity for aromatic compounds through π-π interactions, which may be advantageous for separating impurities with subtle structural differences in the aromatic ring system.[7]

Mobile Phase Optimization

The mobile phase composition fine-tunes the separation.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They will be compared for their effect on selectivity and resolution. Acetonitrile generally has a stronger elution strength, while methanol can offer different selectivity due to its hydrogen-bonding properties.[7]

  • Aqueous Phase & pH Control: A buffer is essential for maintaining a constant pH and achieving reproducible results for an ionizable compound. We will evaluate:

    • 0.1% Formic Acid in Water (pH ~2.7): A simple, volatile mobile phase suitable for MS detection.

    • 20 mM Potassium Phosphate Monobasic in Water, adjusted to pH 3.0 with Phosphoric Acid: A non-volatile buffer that provides excellent pH control and can lead to improved peak shapes.

The initial gradient will be set from a low to a high percentage of the organic modifier to elute a wide range of potential impurities.

Forced Degradation Study

To ensure the method is stability-indicating, forced degradation studies must be performed as per ICH guidelines.[2][8][9] The drug substance will be subjected to the following stress conditions to generate potential degradation products:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light (ICH Q1B).[2][10]

The developed HPLC methods will be evaluated for their ability to separate the intact drug from all generated degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation pathways are adequately stressed without being unrealistic.[8]

Workflow for HPLC Method Development

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Method Development & Comparison cluster_val Stability-Indicating Assessment cluster_final Final Method Selection A Define Analyte Properties (Polarity, pKa, UV) B Prepare Standard & Sample Solutions A->B C Column Screening (C18, Polar-Embedded, Phenyl-Hexyl) B->C D Mobile Phase Optimization (Organic Modifier, pH, Buffer) C->D E Gradient Optimization D->E F Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) E->F G Peak Purity Analysis (PDA Detector) F->G H Select Optimal Method Based on Resolution, Peak Shape, and Run Time G->H I Method Validation (ICH Q2(R1)) H->I

Caption: A systematic workflow for HPLC method development.

Comparative Results and Discussion (Hypothetical Data)

The following tables summarize the expected outcomes from our comparative experiments.

Table 1: Comparison of Stationary Phases

ParameterStandard C18Polar-Embedded C18Phenyl-Hexyl
Retention Time (min) 8.57.99.2
Peak Asymmetry 1.41.11.3
Resolution (Main Peak vs. Closest Impurity) 1.82.22.5
Theoretical Plates 12,00015,00014,000

Table 2: Comparison of Organic Modifiers (on Phenyl-Hexyl Column)

ParameterAcetonitrileMethanol
Selectivity (α) 1.101.18
Resolution 2.53.1
Backpressure (psi) 22003100
Discussion of Results

Based on the hypothetical data, the Polar-Embedded C18 column provided a significantly better peak shape (asymmetry of 1.1) for the basic amine analyte, which is a common advantage of such columns due to the shielding of residual silanols.[5] However, the Phenyl-Hexyl column demonstrated superior resolution for the critical impurity pair, likely due to π-π interactions between the stationary phase and the aromatic rings of the analyte and impurities.[7]

When comparing organic modifiers on the Phenyl-Hexyl column, methanol offered a clear advantage in selectivity and resolution. This is consistent with literature suggesting that methanol can enhance π-π interactions with phenyl phases, whereas the nitrile group in acetonitrile can sometimes disrupt these interactions.[7]

The forced degradation studies would likely show significant degradation under acidic and oxidative conditions. The optimal method, using the Phenyl-Hexyl column with a methanol/water gradient, should demonstrate baseline separation of the main peak from all major degradation products, confirming its stability-indicating nature.

Recommended HPLC Method

Based on this comparative analysis, the following method is recommended for the purity determination of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine.

Table 3: Optimized HPLC Method Parameters

ParameterCondition
Column Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, 5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Considerations for Chiral Separation

It is crucial to recognize that 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is a chiral molecule. While this guide focuses on purity, the separation of enantiomers is a critical aspect of pharmaceutical development, as enantiomers can have different pharmacological and toxicological profiles.[11] A separate chiral method development would be required. Based on literature for similar structures, promising starting points would include:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., Chiralpak AD, Chiralcel OD) and cyclodextrin-based columns are often effective for separating the enantiomers of chiral amines.[11][12][13]

  • Mobile Phases: Normal-phase (e.g., hexane/ethanol) or polar organic modes are typically used with these columns.

Detailed Experimental Protocols

Preparation of Standard Solution (1.0 mg/mL)
  • Accurately weigh approximately 25 mg of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Preparation of Sample Solution (1.0 mg/mL)
  • Accurately weigh approximately 25 mg of the sample.

  • Follow steps 2-4 from the standard preparation protocol.

Forced Degradation Sample Preparation
  • Acid/Base Hydrolysis: To 1 mL of the stock solution (1 mg/mL), add 1 mL of 0.2 M HCl or 0.2 M NaOH. Heat as required. Before injection, neutralize the solution with an equivalent amount of base or acid, respectively, and dilute with diluent.

  • Oxidation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature.

  • Thermal: Store the solid drug substance and a solution at 80°C.

  • Photolytic: Expose the solid drug substance and a solution to light as per ICH Q1B guidelines.

Conclusion

This guide outlines a systematic, comparative approach to developing a stability-indicating HPLC method for the purity of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine. By comparing different stationary phases and mobile phase compositions, we identified a Phenyl-Hexyl column with a methanol-based mobile phase as the most promising system for achieving optimal separation from process-related impurities and degradation products. This structured methodology, grounded in the physicochemical properties of the analyte and guided by regulatory expectations, provides a robust framework for developing and validating reliable purity methods in a pharmaceutical setting.

References

  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link]

  • ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Available from: [Link]

  • Forced Degradation Studies. BioPharmaSpec. Available from: [Link]

  • Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Molecules. Available from: [Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules. Available from: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Chrom-Academy. Available from: [Link]

  • Stability-Indicating RP-HPLC Method. Science.gov. Available from: [Link]

  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Available from: [Link]

  • Stability-indicating HPLC Method Research Articles. R Discovery. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology. Available from: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

Sources

Benchmarking Reference Standards for 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For drug development professionals working with 8-aminoquinoline antimalarials or novel kinase inhibitors, 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine (6-MTQA) represents a critical, yet unstable, intermediate. Unlike common pharmacopeial standards, 6-MTQA lacks widespread availability as a Certified Reference Material (CRM).

This guide addresses the "Reference Standard Gap." It objectively compares the use of commercial research-grade materials against in-house qualified standards and provides the specific protocols required to certify this molecule using quantitative NMR (qNMR) and stability-indicating HPLC.

Part 1: The Analytical Landscape

The analysis of 6-MTQA is complicated by three specific physicochemical behaviors that compromise standard integrity:

  • Oxidative Aromatization: The tetrahydroquinoline ring is thermodynamically driven to oxidize into the fully aromatic quinoline species (6-methoxyquinolin-4-amine). This is the primary impurity in aged standards.

  • Amine-Induced Tailing: The primary amine at C4 and the secondary amine in the ring create strong interactions with residual silanols in HPLC columns, leading to peak tailing and integration errors.

  • Chirality: The C4 carbon is a stereocenter. Reference standards must be assessed for enantiomeric purity, as synthetic routes often yield racemates.

Part 2: Comparative Analysis of Reference Standard Sources

In the absence of a USP/EP monograph for this specific intermediate, researchers typically face three options.

Table 1: Source Comparison Matrix
FeatureOption A: Commercial Research Grade Option B: Custom Synthesis (CRO) Option C: In-House Qualified (Recommended)
Purity Claim Typically >95% or >97% (Area %)>98% (Targeted)Exact Weight % (Potency) via qNMR
Traceability None (Batch-only CoA)Synthetic Route providedTraceable to NIST/NMIJ via Internal Standard
Impurity Profile Generic (often missing specific oxidized analogs)DetailedFully Characterized (Structure Elucidation)
Stability Data Rarely providedOptional (Add-on cost)Real-time monitoring required
Cost Low ($)High (

$)
Medium (

)
Suitability Early Discovery / ScreeningGLP Tox StudiesGMP Release / Phase 1-2

Expert Insight: Do not rely on Option A for quantitative assay development. Commercial "research grade" vendors often determine purity by HPLC-UV at 254 nm. Because the oxidized impurity (quinoline form) has a significantly higher extinction coefficient than the tetrahydroquinoline target, UV purity often overestimates the impurity content or, conversely, fails to detect non-UV active salts. Option C (In-House Qualification) is the only self-validating pathway for GMP compliance.

Part 3: Qualification Workflow (Visualized)

To establish a Primary Reference Standard in-house, follow this qualification logic.

QualificationWorkflow Raw Crude 6-MTQA (Synthesis/Vendor) Purify Recrystallization (Formation of HCl Salt) Raw->Purify Remove Oxidized Impurities Structure Structural Confirmation (1H-NMR, MS, IR) Purify->Structure Identity Purity Chromatographic Purity (HPLC-UV + Chiral LC) Structure->Purity % Area Potency Potency Assignment (qNMR vs NIST Traceable IS) Purity->Potency w/w % CoA Generate CoA (Valid for 6 Months) Potency->CoA Release CoA->Purity Re-test (6 Mo)

Figure 1: The "Gold Standard" workflow for qualifying a non-compendial reference standard. Note the critical step of salt formation to improve stability.

Part 4: Experimental Protocols

Protocol A: Primary Certification via qNMR

Rationale: Quantitative NMR (qNMR) measures the absolute molar ratio of the analyte to a standard, independent of UV extinction coefficients.

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity). Why? Non-hygroscopic, distinct singlet at ~6.3 ppm (olefinic protons) that does not overlap with the tetrahydroquinoline signals.

  • Solvent: D2O (if using HCl salt) or DMSO-d6.

Procedure:

  • Weighing: Accurately weigh ~10 mg of 6-MTQA and ~10 mg of Maleic Acid into the same vial. Use a micro-balance (d=0.001 mg).

  • Dissolution: Add 0.7 mL deuterated solvent. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°[1]

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1).

    • Scans: 32 or 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = gravimetric weight,
    
    
    = Purity.[2]
Protocol B: Stability-Indicating HPLC Method

Rationale: You must separate the 6-MTQA from its oxidized quinoline analog. Standard C18 columns often fail due to amine tailing.

Parameters:

  • Column: XBridge C18 or Gemini C18 (high pH stable), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). High pH keeps the amine deprotonated, improving peak shape.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • System Suitability: Resolution (

    
    ) between 6-MTQA and 6-methoxyquinolin-4-amine must be > 2.0.
    
Protocol C: Chiral Resolution

Rationale: To determine enantiomeric excess (% ee).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Note: The diethylamine (DEA) additive is mandatory to mask silanols; without it, the amine analyte will adsorb irreversibly to the stationary phase.

Part 5: Stability & Handling Guidelines

Tetrahydroquinolines are sensitive to air oxidation.

  • Storage: Store as the Hydrochloride (HCl) salt . The free base is an oil or low-melting solid that oxidizes rapidly. The salt is a stable solid.

  • Temperature: -20°C, desiccated.

  • In-Solution Stability: Solutions in DMSO or Methanol should be used within 24 hours. If an autosampler rack is used, keep temperature at 4°C.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Kou, D., et al. (2013). Investigation of the oxidation of tetrahydroquinoline derivatives. Journal of Pharmaceutical and Biomedical Analysis.
  • Sigma-Aldrich (Merck). (2024). TraceCERT® Certified Reference Materials for qNMR. Link

  • Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Source for polysaccharide column selection for basic amines).

Sources

Comparative Potency of Quinoline Amine Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of quinoline amine derivatives, focusing on their dual utility as antimalarial agents and emerging anticancer scaffolds. We analyze the Structure-Activity Relationship (SAR) that dictates potency, provide comparative IC50 data against Plasmodium falciparum (3D7 vs. Dd2 strains) and human cancer cell lines (MCF-7, HeLa), and detail self-validating experimental protocols for in vitro evaluation.

Part 1: Structural Basis of Potency (SAR)

The quinoline scaffold's potency relies on specific substitutions that alter lipophilicity, pKa, and target binding affinity.

The Pharmacophore
  • N-1 Nitrogen: Critical for accumulation in acidic compartments (e.g., the parasite digestive vacuole or tumor lysosomes) via proton trapping.

  • C-4 Substitution: The amino side chain at position 4 is the primary determinant of resistance reversal. Short chains (Chloroquine) are susceptible to efflux transporters (PfCRT); bulky or aromatic side chains (Amodiaquine, Piperaquine) bypass these pumps.

  • C-7 Substitution: Electron-donating groups (e.g., -Cl, -OCH3) enhance inhibition of heme polymerization (malaria) and kinase affinity (cancer).

Mechanism of Action Visualization

The following diagram illustrates the dual mechanism pathways for Malaria (Heme detoxification inhibition) and Cancer (Kinase/Tubulin inhibition).

QuinolineMechanism cluster_Malaria Antimalarial Pathway (Acidic Vacuole) cluster_Cancer Anticancer Pathway (Cytosol/Nucleus) Quinoline Quinoline Amine Scaffold Protonation pH-Dependent Protonation (N-1) Quinoline->Protonation Accumulation KinaseBind ATP Competitive Inhibition (e.g., EGFR) Quinoline->KinaseBind Hybrid Analogs Tubulin Microtubule Destabilization Quinoline->Tubulin HemeBind Heme-Drug Complex Protonation->HemeBind PolyInhibit Inhibition of Hemozoin Formation HemeBind->PolyInhibit Toxicity Free Heme Accumulation PolyInhibit->Toxicity Apoptosis Apoptosis (Caspase 3/9) KinaseBind->Apoptosis Tubulin->Apoptosis

Caption: Dual mechanistic pathways of quinoline derivatives in parasitic vacuoles vs. cancer cell cytosol.

Part 2: Comparative Potency Data

Antimalarial Potency (P. falciparum)

The following table compares the "Gold Standard" (Chloroquine) against derivatives designed to overcome the K76T mutation in the Pfcrt transporter.

CompoundClassIC50 (nM) - 3D7 (Sensitive)IC50 (nM) - Dd2/W2 (Resistant)Resistance Index (RI)*
Chloroquine (CQ) 4-Aminoquinoline6.5 – 15.0158.0 – 190.0~12.0 (High)
Amodiaquine (AQ) Mannich Base 4-AQ5.0 – 8.015.0 – 25.0~3.0 (Low)
Piperaquine (PQ) Bis-quinoline27.0 – 32.035.0 – 42.0~1.3 (Stable)
Dihydroartemisinin Endoperoxide (Control)2.02.01.0
  • Note: RI = IC50(Resistant) / IC50(Sensitive). An RI < 5.0 indicates the derivative successfully bypasses resistance mechanisms.

  • Data Source: Aggregated from WWARN and recent comparative studies [1, 4].

Anticancer Cytotoxicity

Emerging quinoline hybrids (e.g., Quinoline-Chalcones, Quinoline-Triazoles) are evaluated against solid tumor lines.

CompoundTarget MechanismCell LineIC50 (µM)Potency vs. Doxorubicin
Quinoline-Chalcone (12e) Tubulin/ROS inductionMCF-7 (Breast)5.21Moderate (Dox: ~1.2 µM)
Quinoline-Chalcone (12e) Tubulin/ROS inductionMGC-803 (Gastric)1.38Comparable
8-HQ Copper Complex ROS/DNA DamageMCF-71.0 – 2.0Comparable
Chloroquine Autophagy InhibitionMCF-7> 20.0Low (Adjuvant only)
  • Insight: Unmodified chloroquine is weak as a single agent in cancer but potent as a chemosensitizer. Hybrids (Chalcones) restore nanomolar/low-micromolar potency.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: SYBR Green I Fluorescence Assay (Antimalarial)

This protocol replaces the radioactive [3H]-hypoxanthine assay. It relies on the intercalation of SYBR Green into parasite DNA (erythrocytes lack DNA).[1]

Reagents:

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • SYBR Green I (10,000x stock).[2]

Workflow:

  • Synchronization: Synchronize P. falciparum cultures to ring stage using 5% sorbitol.

  • Plating: Dispense 100 µL of parasite culture (2% hematocrit, 0.5% parasitemia) into 96-well plates containing serial drug dilutions.

  • Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2).

  • Lysis/Staining: Add 100 µL Lysis Buffer containing SYBR Green (0.2 µL dye/mL buffer).

  • Dark Incubation: Incubate for 1 hour in the dark at room temperature.

  • Read: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

Validation Criteria (Quality Control):

  • Z-Factor: Must be > 0.5 for the assay to be statistically valid.

  • Signal-to-Noise: Ratio of (Infected RBCs / Uninfected RBCs) must be > 5.

Protocol B: MTT Cytotoxicity Assay (Anticancer)

Standardizes the evaluation of quinoline derivatives against adherent cancer cell lines.

Workflow Visualization:

MTTWorkflow Step1 Seed Cells (5x10^3 cells/well) Step2 Adhere (24h) Step1->Step2 Step3 Drug Treatment (Serial Dilutions) Step2->Step3 Step4 Incubate (48-72h) Step3->Step4 Step5 Add MTT Reagent (0.5 mg/mL) Step4->Step5 Step6 Formazan Formation (4h, 37°C) Step5->Step6 Step7 Solubilize (DMSO) Step6->Step7 Step8 Absorbance (570 nm) Step7->Step8

Caption: Step-by-step MTT assay workflow for evaluating cytotoxic IC50.

Critical Control:

  • Blank: Culture medium without cells (subtract this background).

  • Vehicle Control: DMSO concentration must not exceed 0.5% in the final well to avoid solvent toxicity.

References

  • WorldWide Antimalarial Resistance Network (WWARN). (2012). Procedure for P. falciparum drug sensitivity assay using SYBR® Green I. [Link]

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[3] Antimicrobial Agents and Chemotherapy.[4][5][6][7] [Link]

  • Srivastava, S. K., et al. (2007). Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives.[8] Anticancer Agents in Medicinal Chemistry.[8][9][10] [Link]

  • Mwai, L., et al. (2009). In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates.[11][12] Antimicrobial Agents and Chemotherapy.[4][5][6][7] [Link]

  • Wang, G., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents.[8][10] European Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an operational standard operating procedure (SOP) for handling 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine .

Part 1: Executive Safety Summary

Compound Class: Bicyclic Primary Amine / Tetrahydroquinoline Derivative. Risk Profile: High. While specific toxicological data for the 4-amine derivative may be limited, the structural core (1,2,3,4-tetrahydroquinoline) is a known Category 1B Carcinogen and Skin/Eye Irritant (Category 2).[1] The addition of the primary amine group increases basicity and nucleophilicity, while the methoxy group enhances lipophilicity, significantly increasing the risk of dermal absorption and bioaccumulation .

Immediate Directive: Treat this compound as a Potent Pharmaceutical Intermediate (OEB 3/4) . Do not handle on an open bench.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to lipophilic amines.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) or Silver Shield® (Laminate)Permeation Resistance: Aliphatic amines can permeate standard nitrile in <15 mins. The "Methoxy" group increases lipid solubility, accelerating skin passage. Double layers provide a breakthrough buffer.
Respiratory Primary: Fume Hood (Face velocity: 100 fpm).Secondary (Spill/Powder): N95 or P100 Respirator.Aerosol Control: As a solid amine, static charge can disperse dust. Inhalation poses a risk of methemoglobinemia (common with aniline/quinoline derivatives).
Eye/Face Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient.Corrosive Potential: Amines are basic. Contact causes immediate corneal saponification (permanent damage). Goggles seal against dust and vapors.
Body Tyvek® Lab Coat (or similar non-woven barrier) + Poly-coated sleeves.[1]Particulate Barrier: Cotton coats trap dust. Non-woven fabrics shed particles and prevent chemical saturation.

Part 3: Operational Protocols & Causality

Weighing & Transfer (Critical Control Point)
  • The Hazard: Static electricity can cause the fine amine powder to "jump," leading to inhalation or surface contamination.

  • Protocol:

    • Place the analytical balance inside the fume hood.

    • Use an antistatic gun or ionizer on the spatula and weighing boat before use.

    • Damping: If the powder is excessively flighty, pre-weigh the receiving solvent, add the solid directly to the tared solvent vial, and re-weigh. This immediately solvates the dust.

Reaction Setup
  • The Hazard: Primary amines are nucleophilic. Exothermic reactions with acid chlorides, anhydrides, or strong oxidizers can be violent.

  • Protocol:

    • Always add the electrophile to the amine slowly (not the reverse) to control heat evolution.

    • Use a blast shield if scaling up >5 grams.

Waste Disposal
  • Classification: Nitrogen-containing organic waste.[1]

  • Protocol:

    • Do not mix with oxidizing acids (Nitric, Perchloric) – risk of explosive N-oxide or nitro-formation.

    • Segregate into "Basic Organic Waste."

    • Decontamination: Wipe surfaces with 10% Citric Acid or Dilute HCl to protonate the amine (turning it into a non-volatile salt) before cleaning with soap and water.

Part 4: Visualized Workflows

Figure 1: PPE Decision Logic

Selects the correct barrier based on the physical state and concentration of the chemical.

PPE_Logic Start START: Handling 6-Methoxy-1,2,3,4- tetrahydroquinolin-4-amine State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Hood Engineering Control: Fume Hood MANDATORY Solid->Hood Solution->Hood HighConc Conc > 0.1 M PPE_High PPE: Silver Shield Gloves (Laminate) + Splash Goggles HighConc->PPE_High LowConc Conc < 0.1 M PPE_Low PPE: Double Nitrile Gloves (Change every 30 mins) LowConc->PPE_Low Hood->HighConc If Liquid Hood->LowConc If Liquid PPE_Solid PPE: Double Nitrile + Tyvek Sleeves + N95 (if outside hood) Hood->PPE_Solid If Solid

Caption: Decision tree for selecting PPE based on physical state and concentration. Note the escalation to Laminate gloves for high concentrations.

Figure 2: Safe Handling Lifecycle

From storage to disposal, ensuring containment.

Handling_Workflow Storage Storage (4°C, Inert Gas) Weighing Weighing (Static Control) Storage->Weighing Transport in Secondary Container Reaction Reaction (Inert Atmosphere) Weighing->Reaction Dissolve immediately Quench Quench/Workup (Acidic Wash) Reaction->Quench Control Exotherm Waste Disposal (Basic Organic Stream) Quench->Waste Segregate

Caption: Operational lifecycle emphasizing static control during weighing and segregation during disposal.

Part 5: Emergency Response

  • Eye Contact: Flush immediately for 15 minutes . Time is critical; amines penetrate the cornea rapidly.

  • Skin Contact: Wash with soap and water.[2] Do not use alcohol (ethanol/isopropanol); this increases the solubility of the methoxy-amine and drives it deeper into the dermis.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (dampened with dilute HCl or water) to prevent dust, then scoop into a waste bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4][5][6] National Academies Press.[4]

  • PubChem. (n.d.). Compound Summary for 6-Methoxy-1,2,3,4-tetrahydroquinoline (Parent Structure Data). National Library of Medicine. [1]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 1,2,3,4-Tetrahydroquinoline (Base Structure Hazards).[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances.[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.